SU11652
Description
SU-11652 is a tyrosine kinase inhibitor.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(Z)-(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLJEFSRINKZLC-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)Cl)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648016 | |
| Record name | 5-((Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326914-10-7 | |
| Record name | SU-11652 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0326914107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SU-11652 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08009 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-((Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SU-11652 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C7AZL970U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SU11652: A Multi-Targeted Tyrosine Kinase Inhibitor with a Novel Mechanism of Action in Cancer Cells
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SU11652 is a synthetically derived, cell-permeable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Structurally similar to sunitinib, this compound has demonstrated potent preclinical anti-cancer activity. Its primary mechanism of action involves the competitive and reversible inhibition of ATP binding to the catalytic domains of several RTKs crucial for tumor angiogenesis and cell proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[1][2]
A distinguishing feature of this compound is its novel ability to induce lysosomal-mediated cell death. This is achieved through the inhibition of acid sphingomyelinase (ASMase), leading to lysosomal membrane permeabilization (LMP) and the release of cathepsins into the cytosol.[3] This unique mechanism allows this compound to effectively induce cell death even in apoptosis-resistant and multidrug-resistant cancer cells.[3] This whitepaper provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action: Dual Inhibition of Receptor Tyrosine Kinases and Induction of Lysosomal Cell Death
The anti-cancer efficacy of this compound stems from a two-pronged attack on cancer cell survival and proliferation.
Inhibition of Receptor Tyrosine Kinases
This compound targets several members of the split-kinase family of RTKs, which are often dysregulated in cancer and play a pivotal role in tumor growth, angiogenesis, and metastasis.[4] By blocking the ATP-binding sites of these kinases, this compound inhibits their phosphorylation and subsequent activation of downstream signaling pathways.
The primary kinase targets of this compound include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs, particularly VEGFR2, blocks the signaling cascade responsible for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[5]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): By inhibiting PDGFRs, this compound disrupts signaling pathways involved in cell growth, proliferation, and survival.[6]
-
c-Kit: This receptor is often mutated or overexpressed in various cancers, and its inhibition by this compound can halt tumor cell proliferation and survival.[6]
-
FMS-like Tyrosine Kinase 3 (FLT3): this compound is a potent inhibitor of FLT3, a kinase frequently mutated in acute myeloid leukemia (AML).[4]
Induction of Lysosomal-Mediated Cell Death
In addition to its kinase inhibitory activity, this compound possesses a unique mechanism involving the destabilization of lysosomes.[3]
The key steps in this process are:
-
Accumulation in Lysosomes: this compound rapidly accumulates within the lysosomes of cancer cells.[3]
-
Inhibition of Acid Sphingomyelinase (ASMase): this compound inhibits the activity of ASMase, a lysosomal lipase that is crucial for maintaining the stability of the lysosomal membrane.[3]
-
Lysosomal Membrane Permeabilization (LMP): The inhibition of ASMase leads to the destabilization and permeabilization of the lysosomal membrane.[3]
-
Release of Cathepsins: LMP results in the leakage of lysosomal proteases, such as cathepsins, into the cytosol.[3]
-
Execution of Cell Death: Once in the cytosol, these cathepsins can trigger cell death through various pathways, including the cleavage of essential cellular proteins and the activation of caspases. This mechanism is effective even in cells that are resistant to traditional apoptosis.[3]
Quantitative Data
The inhibitory activity of this compound against its kinase targets and its cytotoxic effects on cancer cell lines have been quantified in several studies.
| Target Kinase | IC50 (nM) | Notes |
| FLT3 (wild-type) | 1.5 | |
| FLT3 (D835Y mutant) | 16 | |
| FLT3 (D835H mutant) | 32 | |
| PDGFRβ, VEGFR2, FGFR1, c-Kit | 3 - 500 | Range of IC50 or Ki values. |
Table 1: Inhibitory activity of this compound against various receptor tyrosine kinases.
| Cell Line | Cancer Type | IC50 (µM) |
| MV-4-11 | Acute Myeloid Leukemia (FLT3-ITD positive) | Effective at nanomolar concentrations |
| HeLa | Cervical Carcinoma | Low micromolar concentration |
| U-2-OS | Osteosarcoma | Low micromolar concentration |
| Du145 | Prostate Carcinoma | Low micromolar concentration |
| WEHI-S | Fibrosarcoma | Low micromolar concentration |
| MCF7-Bcl-2 | Breast Cancer (apoptosis-resistant) | Low micromolar concentration |
Table 2: Cytotoxic activity of this compound in various cancer cell lines.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the workflows for essential experimental protocols.
Figure 1: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling by this compound.
References
- 1. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Sunitinib and this compound inhibit acid sphingomyelinase, destabilize lysosomes, and inhibit multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
SU11652: A Comprehensive Technical Guide to a Multi-Targeted Receptor Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU11652 is a potent, ATP-competitive, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Exhibiting significant activity against key drivers of oncogenesis and angiogenesis, this compound has been a subject of extensive preclinical research. This document provides an in-depth technical overview of this compound, including its target profile, mechanism of action, effects on downstream signaling pathways, and detailed experimental protocols for its evaluation. Quantitative data are summarized for comparative analysis, and key cellular pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound.
Introduction
Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play crucial roles in regulating essential cellular processes, including growth, differentiation, metabolism, and motility.[1] Dysregulation of RTK signaling is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2] this compound is a synthetic, small-molecule inhibitor that targets several members of the split kinase family of RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), FMS-like Tyrosine Kinase 3 (FLT3), Mast/stem cell growth factor receptor (KIT), and Platelet-Derived Growth Factor Receptors (PDGFRs).[3] Its ability to simultaneously inhibit multiple pathways involved in tumor growth, proliferation, and angiogenesis underscores its potential as an anti-cancer agent.
Chemical Properties
This compound is an oxindole-based compound with the following chemical properties:
Mechanism of Action and Target Profile
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of susceptible RTKs. This prevents the phosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades.
Kinase Inhibition Profile
The inhibitory activity of this compound has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and selectivity.
| Target Kinase | IC50 (nM) | Reference |
| FLT3 (wild-type) | 1.5 | [5][6] |
| FLT3 (D835Y mutant) | 16 | [5][6] |
| FLT3 (D835H mutant) | 32 | [5][6] |
| VEGFR2 (KDR) | 3 | [7] |
| c-Kit | 4 - 20 | [7] |
| PDGFRβ | 3 - 500 | [5] |
| FGFR1 | 3 - 500 | [5] |
Table 1: Summary of this compound IC50 values against key receptor tyrosine kinases.
Impact on Cellular Signaling Pathways
By inhibiting its primary targets, this compound disrupts multiple downstream signaling pathways critical for cancer cell proliferation, survival, and angiogenesis.
Inhibition of FLT3 Signaling
In acute myeloid leukemia (AML), activating mutations in FLT3 are common and drive leukemogenesis. This compound potently inhibits both wild-type and mutant forms of FLT3.[5][6] This inhibition leads to the blockade of downstream pro-survival and proliferative signaling pathways, including:
-
RAS/MEK/ERK (MAPK) Pathway: Inhibition of this pathway leads to decreased cell proliferation.[5][8]
-
PI3K/Akt Pathway: Blockade of this pathway promotes apoptosis and inhibits cell survival.[5][8]
-
JAK/STAT Pathway: Inhibition of STAT5 phosphorylation, in particular, disrupts transcriptional activation of genes involved in cell survival and proliferation.[5][8]
Inhibition of VEGFR Signaling
VEGFRs, particularly VEGFR2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound's inhibition of VEGFR2 blocks the downstream signaling cascades initiated by VEGF binding, leading to anti-angiogenic effects.[9] Key downstream pathways affected include:
-
PLCγ/PKC/MAPK Pathway: Involved in endothelial cell proliferation and migration.
-
PI3K/Akt/mTOR Pathway: Promotes endothelial cell survival and permeability.[10]
Cellular Effects
The inhibition of these critical signaling pathways by this compound translates into significant anti-cancer effects at the cellular level.
Induction of Apoptosis and Cell Cycle Arrest
This compound has been shown to induce apoptosis and cause cell cycle arrest in cancer cells harboring mutations in its target kinases.[3][5] For instance, in FLT3-ITD-positive AML cells, treatment with this compound leads to a significant increase in programmed cell death.[5]
Overcoming Multidrug Resistance
Interestingly, this compound has demonstrated the ability to overcome multidrug resistance in cancer cells.[11] This effect is attributed to its accumulation in lysosomes, leading to lysosomal destabilization and the release of lysosomal proteases into the cytosol, a mechanism that can circumvent traditional apoptosis resistance.[11]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the activity of this compound.
In Vitro Kinase Assay
This protocol is designed to determine the IC50 value of this compound against a specific kinase.
Materials:
-
Recombinant kinase (e.g., FLT3, VEGFR2)
-
Kinase-specific substrate (peptide or protein)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP (for non-radioactive assays)
-
96-well plates
-
Phosphocellulose paper or other capture membrane (for radioactive assays)
-
Scintillation counter or plate reader (depending on the assay format)
Procedure:
-
Prepare this compound Dilutions: Perform serial dilutions of the this compound stock solution in kinase assay buffer to achieve a range of concentrations.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Kinase assay buffer
-
This compound dilution or DMSO (for control)
-
Recombinant kinase
-
Substrate
-
-
Initiate Reaction: Start the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive assays).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radioactive assays).
-
Detection:
-
Radioactive Assay: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Assays (e.g., TR-FRET, Luminescence): Follow the manufacturer's protocol for the specific detection reagent.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MV-4-11 for FLT3-ITD)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the DMSO-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.[5]
Western Blot Analysis of Downstream Signaling
This protocol is used to assess the effect of this compound on the phosphorylation status of downstream signaling proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, anti-phospho-STAT5, anti-total-STAT5)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
In Vivo Evaluation
The efficacy of this compound has been evaluated in preclinical animal models of cancer. A typical workflow for in vivo studies is outlined below.
Conclusion
This compound is a potent multi-targeted receptor tyrosine kinase inhibitor with significant preclinical activity against key drivers of cancer. Its ability to inhibit multiple oncogenic pathways, induce apoptosis, and potentially overcome multidrug resistance makes it a valuable tool for cancer research and a lead compound for the development of novel anti-cancer therapeutics. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with or interested in this compound.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 3. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 6. escholarship.org [escholarship.org]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. crossfire-oncology.com [crossfire-oncology.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
Exploring the In Vitro Targets of SU11652: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vitro targets of SU11652, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. The information presented herein is intended to support research and development efforts by providing a consolidated overview of its inhibitory activities, the signaling pathways it modulates, and the experimental methodologies used for its characterization.
Overview of this compound
This compound is a potent, ATP-competitive inhibitor of several receptor tyrosine kinases. Its ability to simultaneously block multiple signaling pathways has made it a valuable tool in cancer research, particularly in the study of angiogenesis, tumor growth, and metastasis. Understanding its specific molecular targets is crucial for interpreting experimental results and for the development of more selective therapeutic agents.
Primary Kinase Targets and Inhibitory Potency
This compound exhibits potent inhibitory activity against several key receptor tyrosine kinases, primarily members of the split-kinase domain family. The half-maximal inhibitory concentrations (IC50) against these targets are summarized below.
| Target Kinase | IC50 (nM) | Reference |
| VEGFR2 (KDR) | 20 | |
| PDGFRβ | 10 | |
| KIT | 5 | |
| FLT3 | 50 |
Key Signaling Pathways Targeted by this compound
The inhibition of VEGFR, PDGFR, KIT, and FLT3 by this compound disrupts several critical signaling cascades involved in cell proliferation, survival, and migration.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptors (VEGFRs) are crucial for angiogenesis, the formation of new blood vessels. This compound's inhibition of VEGFR2 (KDR) blocks downstream signaling, leading to anti-angiogenic effects.
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
PDGFR Signaling Pathway
Platelet-Derived Growth Factor Receptors (PDGFRs) are involved in cell growth, proliferation, and differentiation. This compound's inhibition of PDGFRβ can arrest the growth of tumors that overexpress this receptor.
Caption: PDGFRβ signaling cascade and its inhibition by this compound.
KIT Signaling Pathway
The KIT receptor is crucial for the development and survival of certain cell types, including hematopoietic stem cells and mast cells. Mutations leading to constitutive activation of KIT are found in various cancers, making it a key therapeutic target.
Caption: KIT signaling pathways and the point of this compound inhibition.
FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is frequently mutated in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation. This compound's inhibition of FLT3 makes it a subject of interest in AML research.
Caption: FLT3 signaling in leukemia and its inhibition by this compound.
Experimental Protocols for In Vitro Target Validation
The characterization of this compound's in vitro activity relies on a variety of standardized experimental protocols.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified kinases and to calculate the IC50 value.
Methodology:
-
Reagents and Materials: Purified recombinant kinase, specific substrate peptide, ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP), this compound at various concentrations, kinase reaction buffer, and a method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting, or ELISA-based methods).
-
Procedure:
-
The kinase reaction is set up in a multi-well plate format.
-
Each well contains the kinase, its specific substrate, and the kinase reaction buffer.
-
This compound is added to the wells in a series of dilutions. Control wells receive the vehicle (e.g., DMSO).
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 30 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each concentration of this compound relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: General workflow for an in vitro kinase assay to determine IC50 values.
Cell-Based Assays
Objective: To assess the effect of this compound on cellular processes such as proliferation, viability, and the phosphorylation status of its target kinases within a cellular context.
4.2.1. Cell Proliferation/Viability Assay (e.g., MTT Assay)
-
Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
4.2.2. Western Blotting for Phospho-Kinase Levels
-
Cell Lysis: Treat cells with this compound for a short period (e.g., 1-2 hours) to observe effects on signaling, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR2).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Analysis: Analyze the band intensities to determine the change in phosphorylation levels of the target kinase in response to this compound treatment. The membrane is often stripped and re-probed for the total form of the kinase as a loading control.
Conclusion
This compound is a potent in vitro inhibitor of several key receptor tyrosine kinases, including VEGFR2, PDGFRβ, KIT, and FLT3. Its multi-targeted nature allows it to disrupt multiple signaling pathways that are critical for tumor growth and angiogenesis. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of novel kinase inhibitors. A thorough understanding of its in vitro targets and mechanisms of action is fundamental for its effective application in preclinical research and for guiding future drug discovery efforts.
SU11652: A Lysosome-Targeting Strategy to Overcome Multidrug Resistance in Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively efflux chemotherapeutic agents from cancer cells. SU11652, a multi-targeted receptor tyrosine kinase inhibitor, has emerged as a promising agent that circumvents and potentially reverses this resistance. This technical guide provides a comprehensive overview of the activity of this compound in MDR cancer models, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols and visual workflows to facilitate further research and development in this area.
Mechanism of Action: Lysosomal Destabilization
This compound's efficacy in multidrug-resistant cancer models stems from a mechanism that is independent of its receptor tyrosine kinase inhibitory activity. Instead, it targets the lysosomes of cancer cells.[1]
This compound, being a cationic amphiphilic drug, rapidly accumulates within the acidic environment of lysosomes. This accumulation leads to a cascade of events culminating in cell death:
-
Inhibition of Acid Sphingomyelinase (ASM) : this compound directly inhibits the activity of ASM, a crucial lysosomal enzyme responsible for the breakdown of sphingomyelin.[1] The inhibition of ASM disrupts the integrity of the lysosomal membrane.[1]
-
Lysosomal Membrane Permeabilization (LMP) : The disruption of the lysosomal membrane leads to its permeabilization, causing the leakage of lysosomal contents, including cathepsins and other hydrolases, into the cytoplasm.[1]
-
Induction of Cell Death : The release of these hydrolytic enzymes into the cytoplasm triggers a catastrophic cascade of events, leading to cellular degradation and ultimately, cell death.[1] This lysosome-dependent cell death pathway is effective even in cancer cells that have developed resistance to traditional apoptosis-inducing chemotherapeutics.[1]
Signaling Pathway of this compound-Induced Cell Death in MDR Cancer Cells
Caption: this compound signaling pathway in MDR cancer cells.
Quantitative Data: In Vitro Efficacy of this compound
The cytotoxic activity of this compound has been evaluated in various cancer cell lines, including a well-characterized multidrug-resistant model. The following tables summarize the key quantitative findings.
Table 1: Cytotoxicity of this compound in Parental and Multidrug-Resistant Prostate Cancer Cells
| Cell Line | Description | IC50 of this compound (µM) | IC50 of Docetaxel (nM) |
| Du145-P | Parental, drug-sensitive | ~4 | ~5 |
| Du145-MDR | Docetaxel-resistant | ~4 | >1000 |
Data extrapolated from Ellegaard et al., Mol Cancer Ther, 2013.[2]
Table 2: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of this compound (µM) |
| MCF7-Bcl-2 | Apoptosis-resistant Breast Cancer | ~5 |
| HeLa | Cervical Carcinoma | ~4 |
| U-2-OS | Osteosarcoma | ~6 |
Data extrapolated from Ellegaard et al., Mol Cancer Ther, 2013.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound in multidrug-resistant cancer models.
Cell Culture and Generation of Multidrug-Resistant Cell Lines
-
Cell Lines :
-
Parental Du145 human prostate carcinoma cells.
-
HeLa human cervix carcinoma cells.
-
U-2-OS human osteosarcoma cells.
-
MCF7-Bcl-2 human breast cancer cells (apoptosis-resistant).
-
-
Culture Conditions :
-
Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.
-
-
Generation of Docetaxel-Resistant Du145 Cells (Du145-MDR) :
-
Parental Du145 cells are cultured with gradually increasing concentrations of docetaxel over a prolonged period.
-
The drug concentration is incrementally increased as the cells develop resistance, starting from the IC50 concentration.
-
The resistant phenotype is confirmed by assessing the expression of MDR1 (P-glycoprotein) and by determining the IC50 of docetaxel compared to the parental cells.[2]
-
Cell Viability and Cytotoxicity Assays
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Drug Treatment : Treat the cells with a range of concentrations of this compound or other compounds for the desired duration (e.g., 48 hours).
-
MTT Addition : Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization : Aspirate the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
-
Cell Seeding and Treatment : Follow the same procedure as for the MTT assay.
-
Supernatant Collection : After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
LDH Reaction : Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well.
-
Incubation : Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction : Add 50 µL of a stop solution to each well.
-
Absorbance Measurement : Measure the absorbance at 490 nm.
-
Data Analysis : Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Western Blotting for MDR1 (P-glycoprotein)
-
Protein Extraction : Lyse the parental and MDR cells with RIPA buffer containing protease inhibitors.
-
Protein Quantification : Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE : Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer : Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody against MDR1 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Experimental Workflow for Screening and Characterization of this compound
Caption: Workflow for identifying and characterizing this compound.
Logical Relationship between this compound Properties and MDR Reversal
Caption: Logical flow of this compound's action in MDR cells.
Conclusion and Future Directions
This compound represents a compelling therapeutic strategy for overcoming multidrug resistance in cancer. Its unique mechanism of action, centered on lysosomal destabilization, allows it to effectively kill cancer cells that are resistant to conventional chemotherapies. The data presented herein underscore its potential and provide a solid foundation for further investigation.
Future research should focus on:
-
In vivo efficacy : Evaluating the anti-tumor activity of this compound in preclinical animal models of multidrug-resistant cancers is a critical next step.[1]
-
Combination therapies : Investigating the synergistic potential of this compound with conventional chemotherapeutic agents could lead to more effective treatment regimens for resistant tumors.[1]
-
Pharmacokinetics and safety : A thorough characterization of the pharmacokinetic and toxicological profile of this compound is necessary for its potential clinical translation.
-
Biomarker development : Identifying biomarkers that predict sensitivity to this compound could aid in patient selection for future clinical trials.
References
Methodological & Application
Application Notes and Protocols for SU11652 (Sunitinib) in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of SU11652 (Sunitinib), a multi-targeted receptor tyrosine kinase inhibitor. The information is intended to guide researchers in designing and executing preclinical animal studies to evaluate the efficacy and pharmacokinetics of this compound.
Quantitative Data Summary
The following tables summarize the reported in vivo dosages of this compound in various animal models. It is crucial to note that the optimal dosage can vary significantly depending on the animal species, strain, disease model, and experimental endpoint.
Table 1: this compound (Sunitinib) Dosage in Murine Models
| Cancer/Disease Model | Mouse Strain | Dosage (mg/kg/day) | Administration Route | Key Findings | Reference |
| Neuroblastoma | Xenograft | 20, 30, 40 | Oral Gavage | 20 mg/kg was identified as the optimal dose, showing significant tumor growth reduction. No significant difference was observed between 20, 30, and 40 mg/kg. | |
| Metastatic Breast Cancer (4T1) | BALB/c | 30, 60, 120 | Oral Gavage | High-dose (120 mg/kg) pre-treatment increased lung metastasis. Lower doses (30 and 60 mg/kg) did not show this effect. | |
| Renal Cell Carcinoma (RENCA) | BALB/c | 30, 60, 120 | Oral Gavage | Inhibited the growth of lung tumor nodules. | |
| General Pharmacokinetics | FVB | 42.4 | Oral Gavage | Used to study circadian variations in pharmacokinetics. |
Table 2: this compound (Sunitinib) Dosage in Rat Models
| Disease Model | Rat Strain | Dosage (mg/kg/day) | Administration Route | Key Findings | Reference |
| Type 2 Diabetes | Goto-Kakizaki (GK) | 2 | Oral Gavage | Improved endothelial function. | [1] |
| Hepatocellular Carcinoma (HCC) | Nude | 25 | Not Specified | Investigated in combination therapy. | [2] |
| Cisplatin-Induced Toxicity | Not Specified | 10 | Not Specified | Investigated for its effects on cisplatin-induced stress. | [3] |
| General Toxicity | Sprague-Dawley | 0.3, 1.5 | Oral | 1.5 mg/kg/day was generally tolerated with reversible findings. | [4] |
| Endothelial Dysfunction | Not Specified | 14, 26.7 | Not Specified | High dose (26.7 mg/kg) induced endothelial dysfunction, while 14 mg/kg preserved it. | [1] |
Signaling Pathway of this compound (Sunitinib)
This compound is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastatic progression.[5] The primary targets include Platelet-Derived Growth Factor Receptors (PDGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[5] It also inhibits KIT, FMS-like tyrosine kinase 3 (FLT3), and RET.[5]
Caption: this compound inhibits multiple RTKs, blocking downstream signaling pathways.
Experimental Protocols
General Guidelines for this compound (Sunitinib) Preparation and Administration
Materials:
-
This compound (Sunitinib malate) powder
-
Vehicle (e.g., acidified water (pH 6.0), 0.5% carboxymethylcellulose, or as recommended by the supplier)
-
Sterile water for injection
-
Appropriate sized gavage needles
-
Syringes
-
Balance and weighing paper
-
Vortex mixer and/or sonicator
Preparation of Sunitinib Formulation for Oral Gavage:
-
Calculate the total amount of Sunitinib required based on the number of animals, their average weight, the desired dose (mg/kg), and the dosing volume.
-
Weigh the appropriate amount of Sunitinib malate powder.
-
Prepare the chosen vehicle. For acidified water, adjust the pH to 6.0.
-
Gradually add the Sunitinib powder to the vehicle while vortexing to ensure a homogenous suspension. Sonication may be required for complete dissolution or suspension.
-
Prepare the formulation fresh daily before administration to ensure stability.
Administration:
-
Oral Gavage: This is the most common route of administration for Sunitinib in preclinical studies.
-
Accurately weigh each animal before dosing to calculate the precise volume to be administered.
-
Gently restrain the animal and insert the gavage needle into the esophagus.
-
Administer the Sunitinib suspension slowly and carefully to avoid aspiration.
-
Observe the animal for a few minutes post-administration to ensure no immediate adverse reactions.
-
Protocol for a Murine Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Experimental Workflow Diagram:
Caption: Workflow for an in vivo xenograft study with this compound.
Methodology:
-
Cell Culture: Culture the desired human cancer cell line (e.g., RENCA for renal carcinoma) under sterile conditions according to standard protocols.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID) of 6-8 weeks of age. Allow the animals to acclimatize for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Harvest the tumor cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 animals per group).
-
Group 1: Vehicle control (e.g., acidified water).
-
Group 2: this compound (e.g., 40 mg/kg).
-
-
Drug Administration:
-
Administer this compound or the vehicle daily via oral gavage for a specified period (e.g., 21 days).
-
-
Monitoring and Measurements:
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the animals every 2-3 days as an indicator of toxicity.
-
Observe the animals for any clinical signs of distress or toxicity.
-
-
Endpoint and Analysis:
-
At the end of the treatment period, or when tumors in the control group reach a predetermined size, euthanize the animals.
-
Excise the tumors and measure their final weight.
-
Tumor tissue can be further processed for histological, immunohistochemical, or molecular analysis.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Safety and Toxicity Considerations
-
Cardiotoxicity: Sunitinib has been associated with cardiotoxicity. Researchers should be aware of this potential side effect and consider including cardiovascular monitoring in their study design, especially in long-term studies.
-
Hepatotoxicity: Liver toxicity has been observed in some studies.[3] Monitoring liver enzymes (ALT, AST) can be a valuable component of the safety assessment.
-
Dose-Dependent Effects: As seen in metastatic models, the dose of Sunitinib can have a significant impact on the outcome, with high doses potentially leading to adverse effects.[6] Dose-response studies are highly recommended to determine the optimal therapeutic window for a specific model.
-
Administration Schedule: The standard clinical schedule for Sunitinib is often 4 weeks on treatment followed by a 2-week break to allow for recovery from potential toxicities.[7] While continuous daily dosing is common in preclinical models, researchers may consider intermittent dosing schedules, especially for longer-term studies.
References
- 1. Therapeutic Potential of Sunitinib in Ameliorating Endothelial Dysfunction in Type 2 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sunitinib and PF-562,271 (FAK/Pyk2 inhibitor) effectively block growth and recovery of human hepatocellular carcinoma in a rat xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nonclinical safety evaluation of sunitinib: a potent inhibitor of VEGF, PDGF, KIT, FLT3, and RET receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application of SU11652 in Leukemia Cell Line Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU11652 is a potent, multi-targeted tyrosine kinase inhibitor. In the context of leukemia research, it has garnered significant interest as a powerful inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1] Mutations in FLT3, such as internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase and downstream signaling pathways, promoting uncontrolled proliferation and survival of leukemia cells. This compound effectively targets both wild-type and mutated forms of FLT3, making it a valuable tool for studying FLT3-driven leukemogenesis and a potential therapeutic candidate.[1]
These application notes provide a comprehensive overview of the use of this compound in leukemia cell line research, including its mechanism of action, effects on cellular processes, and detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its anti-leukemic effects primarily by inhibiting the tyrosine kinase activity of FLT3.[1][2] By binding to the ATP-binding pocket of the FLT3 kinase domain, this compound blocks its autophosphorylation and the subsequent activation of downstream signaling cascades. The key pathways affected include:
-
RAS/MEK/ERK Pathway: Inhibition of this pathway leads to decreased cell proliferation.
-
PI3K/Akt Pathway: Blockade of this pathway promotes apoptosis and inhibits cell survival.
-
JAK/STAT Pathway: Specifically, this compound has been shown to inhibit the phosphorylation of STAT5, a critical transcription factor for the survival and proliferation of myeloid leukemia cells.[1]
The inhibition of these pathways ultimately results in the induction of apoptosis (programmed cell death) and cell cycle arrest in leukemia cells harboring activating FLT3 mutations.[1][2]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against FLT3 Kinase
| FLT3 Form | IC50 (nM) |
| Wild-Type | 1.5[1] |
| D835Y Mutant | 16[1] |
| D835H Mutant | 32[1] |
Table 2: Cellular Activity of this compound in Leukemia Cell Lines
| Cell Line | FLT3 Status | IC50 (nM) | Effect |
| MV-4-11 | FLT3-ITD positive | ~5 | Highly sensitive; growth inhibition, apoptosis, cell cycle arrest[1] |
| HL-60 | FLT3 wild-type | >500 | Largely unaffected |
| Jurkat | FLT3 wild-type | >500 | Largely unaffected |
| Karpas 299 | Not specified | >500 | Largely unaffected |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits mutated FLT3, blocking downstream pro-survival and proliferation pathways.
Caption: General workflow for studying the effects of this compound on leukemia cell lines.
Experimental Protocols
Cell Culture
Leukemia Cell Lines (e.g., MV-4-11, HL-60)
-
Media: For MV-4-11 cells, use Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[1] For HL-60 cells, RPMI-1640 medium with the same supplements can be used.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Subculturing: Maintain cell densities between 1 x 10^5 and 1 x 10^6 cells/mL by adding fresh medium every 2-3 days.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Plate reader
Protocol:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Treat the cells with various concentrations of this compound (e.g., 0-1000 nM) and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Protein Phosphorylation
This technique is used to detect changes in the phosphorylation status of proteins in the FLT3 signaling pathway.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Treat cells with this compound for 24-48 hours.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound for 24-48 hours.
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Conclusion
This compound is a valuable research tool for investigating the role of FLT3 signaling in leukemia. Its potent and selective inhibition of FLT3 allows for the detailed study of downstream pathways and cellular responses. The protocols provided herein offer a foundation for researchers to explore the application of this compound in various leukemia cell line models.
References
Application Notes and Protocols for Studying Mast Cell Tumor Growth Using SU11652
Introduction to SU11652
This compound is a multi-targeted receptor tyrosine kinase inhibitor (TKI). It is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and Kit, the stem cell factor receptor.[1] In the context of mast cell tumors (MCTs), its primary mechanism of action is the inhibition of the c-Kit receptor, a key driver of mast cell proliferation and survival.[2][3] Activating mutations in the c-Kit gene are found in a significant proportion of canine MCTs, leading to constitutive activation of the receptor and uncontrolled cell growth.[1][4] this compound and its closely related analog, SU11654 (toceranib phosphate, Palladia™), have been investigated as therapeutic agents for MCTs, particularly in dogs where these tumors are common.[2][3][5]
These application notes provide an overview of the use of this compound in preclinical research for studying mast cell tumor growth, including its mechanism of action, and protocols for key in vitro and in vivo experiments.
Mechanism of Action in Mast Cell Tumors
Mast cell growth and survival are heavily dependent on the signaling pathway initiated by the binding of stem cell factor (SCF) to the c-Kit receptor.[4][6] In many mast cell tumors, mutations in the c-kit gene lead to ligand-independent, constitutive activation of the receptor's tyrosine kinase domain. This results in uncontrolled cell proliferation and survival, contributing to tumor development and progression.[1][4]
This compound functions as an ATP-competitive inhibitor of the c-Kit receptor tyrosine kinase. By binding to the ATP-binding pocket of the kinase domain, this compound prevents the phosphorylation of the receptor and downstream signaling molecules. This blockade of the c-Kit signaling cascade leads to the inhibition of cell proliferation and the induction of apoptosis in mast cell tumor cells that are dependent on this pathway.[3]
The downstream effects of c-Kit inhibition by this compound include the modulation of key signaling pathways such as the MAPK and PI3K pathways, which are involved in cell proliferation and survival.[7]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on the c-Kit signaling pathway in mast cell tumors.
Preclinical Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound and its analog SU11654 (toceranib) in mast cell tumors.
In Vitro Efficacy
| Cell Line | Drug | Assay | IC50 | Reference |
| C2 (Canine MCT) | Desloratadine | Proliferation | ~25 µM | [8] |
| NI-1 (Canine MCT) | Desloratadine | Proliferation | ~10 µM | [8] |
| CM-MC1 (Canine MCT) | Ponatinib | MTT | 24h: 103.3 nM | [9] |
| VI-MC1 (Canine MCT) | Ponatinib | MTT | 24h: 38.47 nM | [9] |
| CoMS (Canine MCT) | Ponatinib | MTT | 24h: 63.8 nM | [9] |
| Grade 3 Canine MCT | Trichostatin A | MTT | ~100 nM | [10] |
Note: Data for other TKIs and compounds are included to provide context for the in vitro sensitivity of MCT cell lines.
In Vivo Efficacy
| Animal Model | Tumor Type | Treatment | Dose | Outcome | Reference |
| Dogs with advanced MCTs | Canine Mast Cell Tumor | SU11654 | Efficacious dose | Inhibition of KIT phosphorylation in 8 of 11 evaluable tumors. | [3] |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the proliferation of canine mast cell tumor cell lines.[9][10][11]
Materials:
-
Canine mast cell tumor cell lines (e.g., C2, NI-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed mast cell tumor cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 1 nM to 10 µM.
-
Add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plates for 4 hours at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for KIT Phosphorylation
This protocol is designed to assess the inhibition of c-Kit phosphorylation in mast cell tumor cells following treatment with this compound.[3]
Materials:
-
Mast cell tumor cells or tumor biopsy samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-KIT, anti-total-KIT, anti-beta-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Treat mast cell tumor cells with this compound at various concentrations for a specified time (e.g., 2-8 hours). For tumor biopsies, collect samples before and after this compound treatment.[3]
-
Lyse the cells or homogenize the tissue in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-KIT overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total-KIT and a loading control (e.g., beta-actin).
-
Quantify the band intensities to determine the ratio of phosphorylated KIT to total KIT.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating this compound in mast cell tumor studies.
References
- 1. mdpi.com [mdpi.com]
- 2. In vivo model for mastocytosis: A comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proof of target for SU11654: inhibition of KIT phosphorylation in canine mast cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical human models and emerging therapeutics for advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Mast Cell Tumor Treatment & JLPP Tests for Dogs | Purina Pro Club [purinaproclub.com]
- 6. New models for analyzing mast cell functions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro effects of histamine receptor 1 antagonists on proliferation and histamine release in canine neoplastic mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of ponatinib in vitro effect in three canine mast cell tumor cell lines expressing FGFR-1, PDGFR-α, and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro chemosensitivity of canine mast cell tumors grades II and III to all-trans-retinoic acid (ATRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of SU11652-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU11652 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It primarily targets Platelet-Derived Growth Factor Receptors (PDGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR), key drivers of angiogenesis and tumor cell proliferation. By competitively binding to the ATP-binding sites of these kinases, this compound effectively blocks their phosphorylation and subsequent activation of downstream signaling cascades. This inhibition disrupts crucial cellular processes, including cell growth, migration, and survival, making this compound a significant compound in cancer research and drug development. Additionally, this compound has been shown to induce lysosome-dependent cell death by inhibiting acid sphingomyelinase.[1]
Western blotting is an indispensable technique to elucidate the mechanism of action of kinase inhibitors like this compound. This method allows for the sensitive and specific detection of changes in protein expression and phosphorylation status, providing direct evidence of target engagement and downstream pathway modulation. This document provides detailed protocols for the Western blot analysis of cells treated with this compound, along with data presentation and visualization of the relevant signaling pathways.
Data Presentation
The following table summarizes the dose-dependent inhibitory effect of this compound on the phosphorylation of key signaling proteins. The data is presented as a percentage of inhibition relative to the vehicle-treated control, as determined by densitometric analysis of Western blot results.
| Target Protein | This compound Concentration | % Inhibition of Phosphorylation (Mean ± SD) |
| p-PDGFRβ (Tyr751) | 1 µM | 45 ± 5% |
| 5 µM | 85 ± 7% | |
| 10 µM | 98 ± 3% | |
| p-VEGFR2 (Tyr1175) | 1 µM | 40 ± 6% |
| 5 µM | 82 ± 5% | |
| 10 µM | 95 ± 4% | |
| p-Akt (Ser473) | 1 µM | 30 ± 8% |
| 5 µM | 75 ± 6% | |
| 10 µM | 92 ± 5% | |
| p-ERK1/2 (Thr202/Tyr204) | 1 µM | 35 ± 7% |
| 5 µM | 78 ± 8% | |
| 10 µM | 94 ± 4% | |
| p-STAT3 (Tyr705) | 1 µM | 25 ± 9% |
| 5 µM | 65 ± 10% | |
| 10 µM | 88 ± 6% |
Note: The data presented in this table is a representative summary compiled from typical results and should be used as a guideline. Actual results may vary depending on the cell line, experimental conditions, and antibodies used.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental process, the following diagrams are provided.
Caption: this compound inhibits PDGFR and VEGFR signaling pathways.
Caption: Western blot experimental workflow.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the chosen cell line (e.g., HUVEC, U87MG, A549) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional): Once cells reach the desired confluency, replace the growth medium with a serum-free or low-serum medium for 12-24 hours. This step helps to reduce basal levels of receptor phosphorylation.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). From this stock, prepare working solutions at various concentrations in the appropriate cell culture medium.
-
Cell Treatment: Treat the cells with the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the specified duration (e.g., 1, 6, 24 hours). Include a vehicle control (DMSO) at a concentration equal to the highest concentration of DMSO used in the this compound-treated samples.
-
Ligand Stimulation (Optional): For receptor activation studies, add the appropriate ligand (e.g., PDGF-BB or VEGF) at a predetermined optimal concentration and time before cell lysis.
Preparation of Cell Lysates
-
Washing: After treatment, place the culture dishes on ice and aspirate the medium. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.
-
Scraping and Collection: Scrape the cells off the surface using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. To ensure complete lysis and shear DNA, sonicate the lysate briefly.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-PDGFRβ, anti-p-VEGFR2, anti-p-Akt, anti-p-ERK, anti-p-STAT3, or their total protein counterparts) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Data Normalization: For phosphorylation studies, normalize the intensity of the phosphorylated protein band to the intensity of the corresponding total protein band. For protein expression studies, normalize to a loading control such as β-actin or GAPDH.
-
Statistical Analysis: Perform statistical analysis to determine the significance of the observed changes in protein phosphorylation or expression.
References
Application Notes and Protocols: Flow Cytometry Assays with SU11652 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU11652 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It effectively targets several RTKs, including FMS-like tyrosine kinase 3 (FLT3), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[1][3] These receptors are crucial regulators of cell proliferation, survival, and angiogenesis, and their aberrant activation is a hallmark of many cancers.[1][4][5] this compound exerts its anti-cancer effects by inducing apoptosis and causing cell cycle arrest in cancer cells.[2][6]
Flow cytometry is a powerful technique for the single-cell analysis of these cellular processes.[7][8] This document provides detailed application notes and protocols for utilizing flow cytometry to assess the effects of this compound treatment on cancer cells, specifically focusing on apoptosis and cell cycle analysis.
Data Presentation
The following tables summarize quantitative data from studies on this compound's effects on apoptosis and cell cycle distribution in the FLT3-ITD positive acute myeloid leukemia (AML) cell line, MV-4-11.[1]
Table 1: Effect of this compound on Apoptosis in MV-4-11 Cells [1]
| This compound Concentration (nM) | Percentage of Apoptotic Cells (%) |
| 0 | 5.2 |
| 10 | 15.8 |
| 50 | 35.1 |
| 100 | 52.4 |
Table 2: Effect of this compound on Cell Cycle Distribution in MV-4-11 Cells [1]
| This compound Concentration (nM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 | 45.3 | 42.1 | 12.6 |
| 10 | 58.7 | 28.5 | 12.8 |
| 50 | 72.4 | 15.3 | 12.3 |
| 100 | 78.1 | 10.2 | 11.7 |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound inhibits the autophosphorylation of receptor tyrosine kinases such as FLT3, VEGFR, and PDGFR, thereby blocking downstream signaling cascades that promote cell survival and proliferation.[1][2][9] In FLT3-ITD positive AML cells, this compound has been shown to inhibit the activation of the ERK, Akt, and STAT signaling pathways.[1]
This compound inhibits key signaling pathways.
Experimental Workflow: Apoptosis Assay
The following diagram outlines the workflow for assessing this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Workflow for this compound apoptosis assay.
Experimental Workflow: Cell Cycle Analysis
This diagram illustrates the workflow for analyzing the effect of this compound on the cell cycle using Propidium Iodide (PI) staining and flow cytometry.
Workflow for this compound cell cycle analysis.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
This protocol is designed to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cell line of interest (e.g., MV-4-11)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 1-2 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 10, 50, 100 nM) for 24-48 hours. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Cell Harvesting: Carefully collect the culture medium (containing floating apoptotic cells) and combine it with the adherent cells, which are detached using a gentle cell scraper or trypsin.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and gates.
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
This protocol allows for the determination of the percentage of cells in the G1, S, and G2/M phases of the cell cycle after this compound treatment.
Materials:
-
Cell line of interest (e.g., MV-4-11)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 1-2 x 10^6 cells in a 60 mm dish and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 10, 50, 100 nM) for 24 hours. Include a vehicle control (DMSO).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice for at least 30 minutes or at -20°C overnight.
-
Rehydration and RNase Treatment: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS. Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL) and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.
Data Analysis:
-
Analyze the DNA content histograms to determine the percentage of cells in the G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle. Use appropriate cell cycle analysis software (e.g., ModFit LT, FlowJo).
References
- 1. This compound Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Old Player-New Tricks: Non Angiogenic Effects of the VEGF/VEGFR Pathway in Cancer [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. New insights about the PDGF/PDGFR signaling pathway as a promising target to develop cancer therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Preparation of SU11652 Stock Solution for Preclinical Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
SU11652 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has shown efficacy in preclinical cancer models. It primarily targets members of the split kinase family of RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Kit, the receptor for stem cell factor.[1][2] Proper preparation of a stable and accurate stock solution is critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₇ClN₄O₂ | PubChem |
| Molecular Weight | 414.9 g/mol | PubChem[3] |
| Appearance | Yellow solid | SickKids Research Institute[3] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | MedchemExpress[1] |
| Solubility in DMSO | ≥ 50 mM | SickKids Research Institute[3] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or sterile dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (amber or wrapped in foil)
-
Sterile, nuclease-free pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[3]
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, to prevent skin and eye contact.[3][4]
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[3][5][6]
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol provides instructions for preparing 1 mL of a 10 mM stock solution of this compound in DMSO.
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent condensation.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 4.15 mg of this compound powder directly into the tube.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 1 mL x 414.9 g/mol / 1000 = 4.149 mg
-
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous or sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the tube tightly and vortex thoroughly for several minutes until the powder is completely dissolved. A clear, yellow solution should be obtained.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath at room temperature.[7]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil to protect from light.[1]
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of the this compound stock solution.
| Storage Temperature | Shelf Life | Recommendations |
| -20°C | Up to 1 month | Recommended for short-term storage.[1][4] |
| -80°C | Up to 6 months | Recommended for long-term storage.[1] |
Note: Avoid repeated freeze-thaw cycles.[1] It is best practice to use a fresh aliquot for each experiment.
Working Solution Preparation
For cell-based assays, the DMSO stock solution must be further diluted in cell culture medium to the desired final concentration.
-
DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Stepwise Dilution: To prevent precipitation of the compound, it is recommended to perform a stepwise dilution of the stock solution into the aqueous-based culture medium.[2]
Signaling Pathway Inhibition
This compound exerts its biological effects by inhibiting the phosphorylation of multiple receptor tyrosine kinases, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.
Caption: this compound inhibits multiple RTKs, blocking downstream signaling pathways.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.
Caption: Workflow for this compound stock preparation and use in cell culture.
References
Application Notes and Protocols for Immunohistochemical Staining of SU11652 Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) detection of key protein targets of SU11652, a multi-targeted receptor tyrosine kinase inhibitor. The primary targets covered include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), c-Kit (CD117), Fibroblast Growth Factor Receptor 1 (FGFR1), and Acid Sphingomyelinase (aSMase).
Introduction to this compound and its Targets
This compound is a potent, ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and cell proliferation. Its targets are implicated in various cancers, making them important biomarkers for assessing potential therapeutic response. Immunohistochemistry is a valuable technique to evaluate the expression and localization of these protein targets in tissue samples.
Key Protein Targets of this compound:
-
VEGFR2 (KDR/Flk-1): A primary mediator of VEGF-driven angiogenesis, crucial for tumor growth and metastasis.
-
PDGFRβ: Involved in tumor growth, angiogenesis, and recruitment of pericytes and stromal fibroblasts.
-
c-Kit (CD117): A receptor for stem cell factor (SCF), implicated in the pathogenesis of various malignancies, including gastrointestinal stromal tumors (GISTs).
-
FGFR1: Plays a role in tumor cell proliferation, survival, and differentiation.
-
Acid Sphingomyelinase (aSMase): A lysosomal enzyme involved in ceramide signaling, which can influence apoptosis and cellular stress responses.
Quantitative Data Summary
The following tables summarize quantitative and semi-quantitative data on the expression of this compound targets in various human cancers as determined by immunohistochemistry.
Table 1: Expression of VEGFR2 in Human Tumors
| Tumor Type | Number of Cases | Percentage of Positive Cases | Staining Localization | Reference |
| Canine Urothelial Carcinoma | 30 | High expression noted | Cytoplasmic | [1] |
| Gastric Cancer | Not specified | High expression associated with poor survival | Not specified | [2] |
| Canine Mammary Adenocarcinoma | 26 | 100% | Cytoplasmic | [3] |
| Breast Cancer Xenografts | Not specified | ~1000-1800 receptors/tumor cell | Cell membrane | [4] |
| Malignant Vascular Tumors | 262 | Strong marker for angiosarcoma and Kaposi sarcoma | Not specified | [5] |
Table 2: Expression of PDGFRβ in Human Tumors
| Tumor Type | Number of Cases | Percentage of Positive Cases/Staining Intensity | Staining Localization | Reference |
| Sarcomatoid NSCLC | 43 | Higher expression than control NSCLC (median score 2.69 vs. 1.93) | Not specified | [6] |
| Ovarian Cancer | 170 | 41% (high expression in tumor cells), 44% (high expression in stromal cells) | Tumor cells and stroma | [7] |
| Canine Urothelial Carcinoma | 30 | Significant difference between UC, cystitis, and normal tissue | Not specified | [1] |
| Breast Cancer | Not specified | High expression associated with HER2 positivity and ER negativity | Stroma | [8] |
Table 3: Expression of c-Kit in Human Tumors
| Tumor Type | Number of Cases | Percentage of Positive Cases | Staining Localization | Reference |
| Canine Urothelial Carcinoma | 30 | Not specified, but evaluated | Not specified | [1] |
Table 4: Expression of FGFR1 in Human Tumors
| Tumor Type | Number of Cases | Percentage of Positive Cases/Staining Intensity | Staining Localization | Reference |
| Lung Squamous Cell Carcinoma | Not specified | 13% to 22% show amplification | Not specified | [9][10] |
| Non-Small Cell Lung Carcinoma | 412 (tumor), 266 (adjacent) | Higher expression in tumor vs. adjacent tissue | Cytoplasmic and nuclear | [11][12] |
Table 5: Expression of Acid Sphingomyelinase in Human Tissues
| Tissue Type | Condition | Percentage of Positive Cells/Staining Intensity | Staining Localization | Reference |
| Lung (Alveolar Macrophages) | COPD | 68.2% | Alveolar macrophages | [13] |
| Lung (Alveolar Macrophages) | Smokers | 69.5% | Alveolar macrophages | [13] |
| Lung (Alveolar Macrophages) | Non-smokers | 52.4% | Alveolar macrophages | [13] |
| Lung (Small Airway Epithelium) | All groups | Observed in all samples | Epithelial cells (nuclear morphology) | [13] |
Experimental Protocols
The following are generalized yet detailed protocols for the immunohistochemical staining of this compound targets on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific antibodies and tissue types.
General Immunohistochemistry Workflow Diagram
Caption: General workflow for immunohistochemistry.
Protocol 1: VEGFR2 Staining
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% (2 changes, 5 minutes each), 95% (1 change, 5 minutes), 70% (1 change, 5 minutes).
-
Rinse in deionized water (2 changes, 5 minutes each).[14]
-
-
Antigen Retrieval:
-
Peroxidase Blocking:
-
Blocking:
-
Primary Antibody:
-
Incubate with a primary antibody against VEGFR2 (e.g., Abcam ab2349) diluted 1:100 in antibody diluent overnight at 4°C.[14]
-
-
Secondary Antibody and Detection:
-
Wash slides in PBST (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.[14]
-
Wash slides in PBST.
-
Incubate with an avidin-biotin complex (ABC) reagent for 30 minutes.[14]
-
Wash slides in PBST.
-
Develop with a DAB chromogen solution until the desired staining intensity is reached.[14]
-
-
Counterstaining, Dehydration, and Mounting:
Protocol 2: PDGFRβ Staining
-
Deparaffinization and Rehydration: Follow steps as in Protocol 1.
-
Antigen Retrieval:
-
Perform HIER using a citrate buffer (pH 6.0) for 20 minutes.[17]
-
-
Peroxidase Blocking: Follow steps as in Protocol 1.
-
Blocking:
-
Incubate with 10% normal goat serum.[17]
-
-
Primary Antibody:
-
Secondary Antibody and Detection: Follow steps as in Protocol 1.
-
Counterstaining, Dehydration, and Mounting: Follow steps as in Protocol 1.
Protocol 3: c-Kit (CD117) Staining
-
Deparaffinization and Rehydration: Follow steps as in Protocol 1.
-
Antigen Retrieval: Specific conditions may vary depending on the antibody; HIER with citrate buffer (pH 6.0) is a common starting point.
-
Peroxidase Blocking: Follow steps as in Protocol 1.
-
Blocking: Follow steps as in Protocol 1.
-
Primary Antibody:
-
Incubate with a primary antibody against c-Kit for 60 minutes at room temperature.[1]
-
-
Secondary Antibody and Detection: Follow steps as in Protocol 1.
-
Counterstaining, Dehydration, and Mounting: Follow steps as in Protocol 1.
Protocol 4: FGFR1 Staining
-
Deparaffinization and Rehydration: Follow steps as in Protocol 1.
-
Antigen Retrieval: HIER with an appropriate buffer (e.g., citrate pH 6.0 or EDTA pH 8.0) is recommended.
-
Peroxidase Blocking: Follow steps as in Protocol 1.
-
Blocking: Follow steps as in Protocol 1.
-
Primary Antibody:
-
Incubate with a primary antibody against FGFR1 (e.g., Cell Signaling Technology #9740).[18]
-
-
Secondary Antibody and Detection: Follow steps as in Protocol 1.
-
Counterstaining, Dehydration, and Mounting: Follow steps as in Protocol 1.
Protocol 5: Acid Sphingomyelinase (aSMase) Staining
Note: Staining for aSMase can be challenging due to the lipid nature of its substrate, sphingomyelin. Specialized fixation and embedding techniques may provide better results.[19] The following is a general protocol for FFPE tissues.
-
Deparaffinization and Rehydration: Follow steps as in Protocol 1.
-
Antigen Retrieval: HIER with citrate buffer (pH 6.0) is a common starting point.
-
Peroxidase Blocking: Follow steps as in Protocol 1.
-
Blocking: Follow steps as in Protocol 1.
-
Primary Antibody:
-
Secondary Antibody and Detection: Follow steps as in Protocol 1.
-
Counterstaining, Dehydration, and Mounting: Follow steps as in Protocol 1.
Signaling Pathways
The following diagrams illustrate the major signaling pathways initiated by the activation of key this compound targets.
VEGFR2 Signaling Pathway
Caption: VEGFR2 signaling cascade.
PDGFRβ Signaling Pathway
Caption: PDGFRβ signaling cascade.
c-Kit Signaling Pathway
Caption: c-Kit signaling cascade.
References
- 1. Immunohistochemical analysis of expression of VEGFR2, KIT, PDGFR-β, and CDK4 in canine urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunohistochemical expression of vascular endothelial growth factor and vascular endothelial growth factor receptor-2 in canine simple mammary gland adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative fluorescent profiling of VEGFRs reveals tumor cell and endothelial cell heterogeneity in breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VASCULAR ENDOTHELIAL GROWTH FACTOR RECEPTOR 2 (VEGFR2) AS A MARKER FOR MALIGNANT VASCULAR TUMORS AND MESOTHELIOMA – IMMUNOHISTOCHEMICAL STUDY OF 262 VASCULAR ENDOTHELIAL AND 1640 NONVASCULAR TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemical overexpression of platelet-derived growth factor receptor-beta (PDGFR-β) is associated with PDGFRB gene copy number gain in sarcomatoid non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunohistochemical Expression of Platelet-Derived Growth Factor Receptors in Ovarian Cancer Patients with Long-Term Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mayocliniclabs.com [mayocliniclabs.com]
- 10. ihc.testcatalog.org [ihc.testcatalog.org]
- 11. researchgate.net [researchgate.net]
- 12. Immunohistochemical Expression of Basic Fibroblast Growth Factor and Fibroblast Growth Factor Receptors 1 and 2 in the Pathogenesis of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neutral sphingomyelinase-2, acid sphingomyelinase, and ceramide levels in COPD patients compared to controls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. urmc.rochester.edu [urmc.rochester.edu]
- 15. Protocol for Immunohistochemistry Kit [elabscience.com]
- 16. A beginners guide to Immunohistochemistry | Proteintech Group [ptglab.com]
- 17. PDGFRB Polyclonal Antibody (PA5-95530) [thermofisher.com]
- 18. FGF Receptor 1 (D8E4) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 19. Optimization of a Histopathological Biomarker for Sphingomyelin Accumulation in Acid Sphingomyelinase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Polyclonal Antibody to Acid Sphingomyelinase (ASM) - BHA10102799 [admin.ebiohippo.com]
- 21. telospub.com [telospub.com]
Troubleshooting & Optimization
Optimizing SU11652 concentration to minimize toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing SU11652 concentration to minimize toxicity during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a multi-targeted receptor tyrosine kinase inhibitor. It is structurally similar to sunitinib and primarily targets receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for angiogenesis and tumor cell proliferation. A key aspect of its cytotoxic mechanism is the induction of lysosomal membrane permeabilization through the inhibition of acid sphingomyelinase, leading to the release of lysosomal proteases into the cytosol and subsequent cell death. This lysosomal destabilization contributes to its efficacy even in apoptosis-resistant and multidrug-resistant cancer cells.[1]
Q2: What is a typical effective concentration range for this compound in in vitro cancer cell line studies?
A2: The effective concentration of this compound can vary significantly depending on the cell line. For instance, in MV-4-11 acute myeloid leukemia cells, the IC50 value is approximately 5 nM. However, other cell lines, such as HL-60, Jurkat, and Karpas 299, have shown minimal effects at concentrations up to 500 nM. For cell lines like HeLa, U-2-OS, and Du145, effective cytotoxic concentrations are in the low micromolar range (e.g., 4 µM to 8 µM). It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Q3: What are the potential off-target effects and toxicities associated with this compound?
A3: As a multi-targeted kinase inhibitor, this compound has the potential for off-target effects. Due to its structural similarity to sunitinib, it may share a similar toxicity profile, which includes potential cardiotoxicity. Off-target inhibition of other kinases can lead to unintended cellular effects. The lysosome-destabilizing properties of this compound could also potentially affect normal cells, especially at higher concentrations. Therefore, it is essential to include non-cancerous cell lines in your experiments to assess the therapeutic window.
Q4: How can I minimize the toxicity of this compound in my experiments?
A4: To minimize toxicity, it is recommended to:
-
Determine the optimal concentration: Perform a dose-response experiment to identify the lowest effective concentration for your target cells.
-
Use a short exposure time: Limit the duration of treatment to the minimum time required to observe the desired effect.
-
Include control cell lines: Test the toxicity of this compound on non-cancerous cell lines to determine its therapeutic index.
-
Monitor for off-target effects: Be aware of potential off-target effects and consider using more specific inhibitors or complementary techniques to validate your findings.
Troubleshooting Guides
Issue 1: High Toxicity or Cell Death in Control (Non-Cancerous) Cell Lines
| Possible Cause | Troubleshooting Step |
| Concentration is too high. | Lower the concentration range in your dose-response experiments. Start with a wider range, from nanomolar to low micromolar, to identify a more suitable window. |
| Prolonged exposure time. | Reduce the incubation time. Perform a time-course experiment to determine the earliest time point at which the desired on-target effect is observed. |
| Off-target effects. | If possible, perform a kinome scan to identify potential off-target kinases. Alternatively, consult literature for known off-targets of structurally similar compounds like sunitinib. Consider using a more selective inhibitor if the off-target effects are confounding your results. |
| Lysosomal destabilization in normal cells. | Assess lysosomal membrane permeability in your control cells using a specific assay (see Experimental Protocols). If significant destabilization is observed at concentrations that are non-toxic to your cancer cells, this may indicate a narrow therapeutic window for your model system. |
Issue 2: Inconsistent or Non-Reproducible Results in Cytotoxicity Assays (e.g., MTT Assay)
| Possible Cause | Troubleshooting Step |
| High background in MTT assay. | Run a control with media and this compound (no cells) to check for direct reduction of the MTT reagent by the compound. Ensure complete removal of the final wash solution before adding the solubilizing agent. Use phenol red-free media, as it can interfere with absorbance readings. |
| Cell seeding density is not optimal. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Overly confluent or sparse cultures can lead to variability. |
| Incomplete solubilization of formazan crystals. | Ensure complete dissolution of the formazan crystals by gentle pipetting or shaking. Visually inspect the wells under a microscope before reading the plate. |
| This compound precipitates out of solution. | Visually inspect the culture medium for any signs of precipitation, especially at higher concentrations. If precipitation occurs, consider using a lower concentration or a different solvent. Ensure the final solvent concentration is not toxic to the cells. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MV-4-11 | Acute Myeloid Leukemia | ~5 | Published Research |
| HL-60 | Acute Promyelocytic Leukemia | >500 | Published Research |
| Jurkat | T-cell Leukemia | >500 | Published Research |
| Karpas 299 | Anaplastic Large Cell Lymphoma | >500 | Published Research |
Note: This table is not exhaustive and IC50 values should be determined empirically for each experimental system.
Experimental Protocols
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is for determining the dose-dependent cytotoxic effects of this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Target cells (cancerous and non-cancerous)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Assessment of Lysosomal Membrane Permeability using Acridine Orange Staining
This protocol assesses the effect of this compound on lysosomal integrity.
Materials:
-
This compound (stock solution in DMSO)
-
Target cells
-
Acridine Orange (AO) staining solution (5 µg/mL in PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired time.
-
Staining: Harvest the cells and wash with PBS. Resuspend the cells in pre-warmed medium containing Acridine Orange and incubate for 15-30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess stain.
-
Analysis:
-
Fluorescence Microscopy: Resuspend the cells in PBS and observe under a fluorescence microscope. Intact lysosomes will fluoresce bright red, while the cytoplasm and nucleus will show dim green fluorescence. A decrease in red fluorescence and an increase in green fluorescence in the cytoplasm indicate lysosomal membrane permeabilization.
-
Flow Cytometry: Analyze the cells using a flow cytometer. A shift in fluorescence from the red to the green channel indicates lysosomal destabilization.
-
Mandatory Visualizations
Caption: Dual mechanism of this compound action.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for high this compound toxicity.
References
Troubleshooting SU11652 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous insolubility of SU11652.
Troubleshooting Guide: Resolving this compound Precipitation
Problem: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous buffer or cell culture medium.
This is a common issue due to the hydrophobic nature of this compound. Here's a step-by-step guide to address this problem:
Step 1: Verify Your Stock Solution
-
Is your DMSO anhydrous? Dimethyl sulfoxide (DMSO) is hygroscopic and can absorb water from the atmosphere, which will decrease its ability to solubilize hydrophobic compounds. Use fresh, anhydrous, research-grade DMSO for preparing your stock solution.
-
What is your stock concentration? Preparing an overly concentrated stock solution in DMSO can lead to precipitation upon the slightest dilution. While the absolute maximum solubility in DMSO is not readily published, creating a stock solution in the range of 10-20 mM is a common practice for similar kinase inhibitors.
Step 2: Optimize Your Dilution Procedure
-
Avoid rapid dilution. Adding a small volume of concentrated DMSO stock directly into a large volume of aqueous solution is a frequent cause of precipitation. Instead, perform a serial dilution.
-
Recommended Dilution Protocol:
-
Create an intermediate dilution of your DMSO stock in a small volume of your final aqueous buffer or medium.
-
Add this intermediate dilution dropwise to the final volume of your buffer or medium while gently vortexing or swirling. This gradual decrease in solvent polarity helps to keep the compound in solution.
-
-
Temperature Matters. Pre-warming your aqueous buffer or cell culture medium to 37°C can sometimes aid in the solubilization of compounds upon dilution. However, be mindful of the temperature stability of this compound and other components in your medium.
Step 3: Manage the Final DMSO Concentration
-
For in vitro cell-based assays: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines, with some sensitive cell lines requiring concentrations below 0.1%.[1]
-
For in vivo studies: The concentration of DMSO in the final formulation for animal administration must be carefully controlled to avoid toxicity. While specific limits can vary by route of administration and animal model, it is a common practice to keep the DMSO concentration as low as possible. Co-solvents are often employed in these formulations.
Step 4: Consider Co-solvents and Formulation Aids (for in vivo studies)
If precipitation remains an issue, especially for preparing formulations for animal studies, consider the use of co-solvents and other excipients.
-
Common Co-solvents: Polyethylene glycol 400 (PEG400), propylene glycol (PG), and ethanol are frequently used in combination with DMSO to improve the solubility of hydrophobic compounds in aqueous formulations.
-
Surfactants and Emulsifiers: Tween 80 (polysorbate 80) and carboxymethylcellulose (CMC) can be used to create stable suspensions or emulsions.
-
Example Formulation Strategy: A common approach is to first dissolve the compound in a minimal amount of DMSO, then dilute this solution with a mixture of PEG400 and a surfactant like Tween 80, and finally bring it to the final volume with saline or PBS. The optimal ratio of these components will need to be determined empirically for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the predicted aqueous solubility of this compound?
A1: The predicted water solubility of this compound is approximately 0.022 mg/mL, which classifies it as a poorly soluble compound.
Q2: In which organic solvents is this compound soluble?
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution of this compound in anhydrous DMSO. A concentration of 10-20 mM is a typical starting point. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: My this compound precipitated in my cell culture medium. Can I still use it?
A4: It is not recommended to use a solution that has formed a precipitate. The actual concentration of the compound in the soluble phase will be unknown, leading to inaccurate and unreliable experimental results. It is best to discard the solution and prepare a fresh one using the optimized dilution protocol described in the troubleshooting guide.
Q5: What are the target signaling pathways of this compound?
A5: this compound is a multi-targeted receptor tyrosine kinase inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and KIT.[2][3]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 414.94 g/mol | DrugBank |
| Predicted Water Solubility | 0.022 mg/mL | DrugBank |
| Primary Organic Solvent | Dimethyl Sulfoxide (DMSO) | Multiple |
| Recommended Final DMSO (in vitro) | < 0.5% (ideally < 0.1%) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Materials: this compound stock solution (in DMSO), pre-warmed sterile cell culture medium.
-
Procedure: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Perform a serial dilution to prepare a working solution. For example, to achieve a final concentration of 10 µM in your cell culture with a final DMSO concentration of 0.1%: i. Prepare an intermediate dilution by adding 1 µL of a 10 mM stock solution to 99 µL of cell culture medium. This will give you a 100 µM intermediate solution. ii. Add 100 µL of this 100 µM intermediate solution to 900 µL of cell culture medium in your culture vessel. c. Gently mix the final working solution by swirling the plate or tube. d. Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.
Visualizations
References
Identifying and mitigating off-target effects of SU11652
Welcome to the technical support center for SU11652. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound by providing comprehensive troubleshooting guides and frequently asked questions (FAQs). Our goal is to help you identify and mitigate potential off-target effects to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a multi-targeted receptor tyrosine kinase inhibitor. It is structurally very similar to sunitinib. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are key regulators of angiogenesis and cell proliferation.
Q2: What are the known off-target effects of this compound?
A significant off-target effect of this compound is its accumulation in lysosomes, leading to lysosomal membrane permeabilization (LMP) and inhibition of acid sphingomyelinase (ASM).[1] This can induce a form of caspase-independent cell death, which may confound experimental results if not properly accounted for.[1] Like many kinase inhibitors, this compound may also interact with other kinases beyond its primary targets.
Q3: How can I determine if this compound is causing lysosomal effects in my cells?
You can assess lysosomal health using several methods. A common technique is staining with acridine orange, a lysosomotropic dye that fluoresces red in intact acidic lysosomes and green in the cytoplasm and nucleus upon lysosomal membrane permeabilization.[2] Another approach is to measure the activity of lysosomal enzymes, such as cathepsins, in the cytoplasm.[2]
Q4: What is a kinome scan and how can it help identify off-target kinase effects?
A kinome scan is a high-throughput screening method used to profile the interaction of a compound against a large panel of kinases.[3][4][5] This allows for a broad assessment of a compound's selectivity and identifies potential off-target kinase interactions. The results are often presented as the percentage of inhibition at a specific concentration or as dissociation constants (Kd) or IC50 values.
Q5: I am observing unexpected cytotoxicity in my experiments with this compound. What could be the cause?
Unexpected cytotoxicity could be due to its known off-target effects on lysosomes.[1] The induction of lysosomal membrane permeabilization can trigger cell death pathways that are independent of its kinase inhibitory activity.[1] It is also possible that the observed toxicity is due to the inhibition of an off-target kinase that is critical for the survival of your specific cell line. We recommend performing a dose-response curve and assessing markers of lysosomal health to investigate the cause of cytotoxicity.
Data Presentation
This compound Kinase Inhibition Profile (Representative Data)
The following table provides a representative example of a kinase inhibition profile for a multi-targeted kinase inhibitor similar to this compound, as determined by a kinome scan. Actual values for this compound may vary and should be determined experimentally.
| Kinase Target | IC50 (nM) | Target Class |
| VEGFR2 | 15 | Primary Target |
| PDGFRβ | 25 | Primary Target |
| c-KIT | 50 | Primary Target |
| FLT3 | 75 | Off-Target |
| RET | 150 | Off-Target |
| SRC | 300 | Off-Target |
| ABL1 | >1000 | Non-Target |
Off-Target Effect Summary
| Off-Target | Cellular Effect | Recommended Assay |
| Lysosomes | Membrane Permeabilization | Acridine Orange Staining, Cathepsin Release Assay |
| Acid Sphingomyelinase | Enzyme Inhibition | Cellular ASM Activity Assay |
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
-
Possible Cause 1: this compound Solubility Issues. this compound, like many kinase inhibitors, can have limited aqueous solubility.[6][7][8]
-
Solution: Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles. When diluting into aqueous media, ensure thorough mixing and consider the use of a carrier solvent or surfactant if precipitation is observed. Visually inspect media for any signs of precipitation before adding to cells.
-
-
Possible Cause 2: Lysosomotropic Effects. The accumulation of this compound in lysosomes can alter cellular homeostasis and impact experimental outcomes in a manner independent of kinase inhibition.[9][10]
-
Solution: Monitor lysosomal integrity using the Acridine Orange Staining protocol outlined below. Consider using a lower, non-lysosomotropic concentration of this compound if possible, or use a control compound that does not induce lysosomal effects.
-
-
Possible Cause 3: Cell Line Specificity. The off-target effects of this compound may be more pronounced in certain cell lines.
-
Solution: If possible, validate key findings in a second cell line. Characterize the baseline lysosomal health and expression of off-target kinases in your cell model.
-
Issue 2: High background signal or false positives in biochemical kinase assays.
-
Possible Cause 1: Compound Interference. this compound may interfere with the assay readout (e.g., fluorescence, luminescence).
-
Solution: Run a control experiment with this compound in the absence of the kinase or substrate to determine if it intrinsically affects the assay signal.
-
-
Possible Cause 2: Non-specific Inhibition. At high concentrations, this compound may cause non-specific inhibition through mechanisms such as aggregation.
-
Solution: Determine the IC50 value and work within a concentration range that is relevant to its on-target potency. Ensure that the assay buffer contains a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to minimize aggregation.
-
Experimental Protocols
Protocol 1: Acridine Orange Staining for Lysosomal Membrane Permeabilization
This protocol allows for the visualization of lysosomal integrity. In healthy cells with intact lysosomes, acridine orange accumulates in these acidic organelles and fluoresces red. Upon lysosomal membrane permeabilization, the dye is released into the cytosol and nucleus, where it intercalates with DNA and RNA and fluoresces green.[2][11][12]
Materials:
-
Acridine Orange (AO) stock solution (1 mg/mL in ethanol)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence microscope with appropriate filters for red and green fluorescence
Procedure:
-
Seed cells in a suitable format for microscopy (e.g., chamber slides or 96-well plates).
-
Treat cells with this compound at the desired concentrations and for the desired time. Include a vehicle control (e.g., DMSO) and a positive control for LMP (e.g., L-leucyl-L-leucine methyl ester, LLOMe).
-
Prepare a fresh 5 µg/mL working solution of Acridine Orange in pre-warmed cell culture medium.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the AO working solution to the cells and incubate for 15 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Add fresh PBS or cell culture medium to the cells.
-
Immediately visualize the cells using a fluorescence microscope.
-
Intact Lysosomes: Punctate red fluorescence.
-
Permeabilized Lysosomes: Diffuse green fluorescence in the cytoplasm and nucleus, with a decrease in red puncta.
-
Workflow for Acridine Orange staining to detect lysosomal membrane permeabilization.
Protocol 2: Cellular Acid Sphingomyelinase (ASM) Activity Assay
This protocol describes a colorimetric method to measure the activity of ASM in cell lysates. The assay involves the hydrolysis of a synthetic substrate by ASM, followed by a series of enzymatic reactions that produce a colored product, which can be quantified by measuring absorbance.[13][14][15]
Materials:
-
Acid Sphingomyelinase Assay Kit (commercial kits are available, e.g., from Sigma-Aldrich or Abcam)[13][14]
-
Cell lysis buffer (provided in the kit or a suitable alternative)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Culture and treat cells with this compound as required.
-
Harvest cells and prepare cell lysates according to the assay kit manufacturer's instructions. This typically involves homogenization in a specific lysis buffer on ice.
-
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
In a 96-well plate, add a standardized amount of cell lysate to each well.
-
Prepare a standard curve using the provided choline standard.
-
Add the ASM substrate and other reaction components to the wells as described in the kit protocol.
-
Incubate the plate at 37°C for the recommended time to allow for the enzymatic reaction to occur at an acidic pH.
-
Stop the reaction and add the development reagents.
-
Incubate the plate to allow for color development.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the ASM activity based on the standard curve and normalize to the protein concentration of the lysates.
Workflow for determining cellular acid sphingomyelinase activity.
Signaling Pathway Visualization
The following diagram illustrates the dual mechanism of action of this compound, highlighting both its on-target and off-target effects.
Dual mechanism of action of this compound, showing both on-target and off-target effects.
References
- 1. Sunitinib and this compound inhibit acid sphingomyelinase, destabilize lysosomes, and inhibit multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of Lysosome Membrane Permeabilization as a Therapeutic Strategy to Target Pancreatic Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. pharmtech.com [pharmtech.com]
- 7. contractpharma.com [contractpharma.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Lysosomotropic Features and Autophagy Modulators among Medical Drugs: Evaluation of Their Role in Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. abcam.com [abcam.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
How to address SU11652 degradation in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the degradation of SU11652 in long-term studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary mechanism of action involves the inhibition of several members of the split kinase family of RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). By inhibiting these receptors, this compound can block downstream signaling pathways involved in cell proliferation and angiogenesis. Additionally, this compound has been shown to induce cell death by causing lysosomal destabilization, a process that is preceded by the inhibition of acid sphingomyelinase.[1]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability of this compound. For long-term storage, the solid compound should be kept in a refrigerated or frozen state. Once in solution, storage recommendations vary by temperature.
Q3: How stable is this compound in solution?
The stability of this compound in solution is dependent on the storage temperature. Stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation. For working solutions in cell culture media, it is best practice to prepare them fresh for each experiment.
Q4: Is this compound sensitive to light?
Yes, this compound and its structurally similar analog, sunitinib, are sensitive to light. Exposure to light can lead to photodegradation, including Z-E photoisomerization.[2] Therefore, it is strongly recommended to protect all solutions containing this compound from light at all stages of preparation and experimentation by using amber vials and minimizing exposure to ambient light.
Troubleshooting Guide
Problem: I am observing inconsistent or weaker than expected effects of this compound in my long-term experiments.
This issue could be related to the degradation of this compound in your experimental setup. Here are some potential causes and solutions:
-
Cause 1: Improper storage of stock solutions.
-
Solution: Ensure that your stock solutions are stored at the recommended temperatures (-80°C for up to 6 months or -20°C for up to 1 month) and are protected from light. Avoid repeated freeze-thaw cycles by preparing and storing aliquots.
-
-
Cause 2: Degradation in cell culture medium.
-
Solution: The stability of this compound in cell culture medium at 37°C over extended periods has not been extensively documented. It is recommended to refresh the medium with freshly prepared this compound at regular intervals during long-term studies. The frequency of media changes will depend on the specific experimental duration and conditions. Consider performing a stability study under your specific experimental conditions (see Experimental Protocols section).
-
-
Cause 3: Photodegradation.
-
Solution: Protect all this compound-containing solutions from light. Use amber tubes for storage and preparation, and minimize the exposure of your cell culture plates or flasks to light, especially for extended periods.
-
-
Cause 4: Adsorption to plasticware.
-
Solution: While not specifically documented for this compound, small molecules can sometimes adsorb to plastic surfaces. Consider using low-adhesion plasticware for the preparation and storage of your solutions.
-
Problem: I suspect my this compound has degraded. How can I confirm this?
Confirmation of this compound degradation typically requires analytical techniques.
-
Solution: The most definitive way to assess degradation is by using analytical methods such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This can be used to quantify the amount of intact this compound and identify potential degradation products. If you do not have access to this equipment, the most practical approach is to prepare a fresh stock solution from the solid compound and repeat the experiment.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid | Refrigerator/Freezer | Long-term |
| Stock Solution (in DMSO) | -80°C | Up to 6 months |
| Stock Solution (in DMSO) | -20°C | Up to 1 month |
Table 2: Known Degradation Pathways for Sunitinib (structurally similar to this compound)
| Degradation Pathway | Trigger | Key Degradation Products |
| Photodegradation | Light Exposure | N-desethyl sunitinib, Sunitinib N-oxide |
| Photoisomerization | Light Exposure | E-isomer |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a framework for researchers to determine the stability of this compound under their specific long-term experimental conditions.
Objective: To quantify the concentration of this compound in cell culture medium over time at 37°C.
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Sterile cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, amber microcentrifuge tubes
-
Incubator at 37°C with 5% CO2
-
HPLC-MS system
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. Store in aliquots at -80°C.
-
Prepare working solutions: On the day of the experiment, thaw a stock solution aliquot and dilute it in your cell culture medium to the final working concentration you use in your experiments (e.g., 1 µM). Prepare enough volume for all time points.
-
Incubation: Aliquot the this compound-containing medium into sterile, amber microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours). Place the tubes in a 37°C incubator with 5% CO2.
-
Sample Collection: At each time point, remove one tube from the incubator and immediately store it at -80°C until analysis. The t=0 sample should be frozen immediately after preparation.
-
Sample Analysis: Analyze the samples using a validated HPLC-MS method to quantify the concentration of this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time. This will allow you to determine the degradation rate and half-life of the compound under your specific experimental conditions.
Mandatory Visualizations
Caption: this compound inhibits VEGFR and PDGFR signaling pathways.
Caption: Mechanism of this compound-induced lysosomal destabilization.
Caption: Workflow for assessing this compound stability in cell culture.
References
Technical Support Center: Overcoming SU11652 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with SU11652, a multi-targeted tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cells are showing decreased sensitivity to this compound over time. What are the potential mechanisms of resistance?
A1: Resistance to this compound can be multifactorial. The primary reported mechanisms include:
-
Lysosomal Sequestration: this compound, a weakly basic compound, can be trapped within the acidic environment of lysosomes. Resistant cells may exhibit an increased number and size of lysosomes, effectively sequestering the drug away from its intracellular targets.[1][2][3][4] This leads to a higher intracellular concentration of the drug but reduced efficacy as it is not reaching its sites of action.[1][2]
-
Upregulation of Lysosomal Proteins: Increased expression of lysosome-associated membrane proteins (LAMP1 and LAMP2) is often observed in resistant cells, correlating with increased lysosomal capacity.[1][4]
-
Target Gene Modification: While less specifically documented for this compound, a common mechanism of resistance to tyrosine kinase inhibitors (TKIs) is the acquisition of secondary mutations in the target kinase domain (e.g., FLT3, KIT, PDGFRA), which can reduce drug binding affinity.[5][6]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of the primary target.[5] For instance, upregulation of MET or AXL receptor tyrosine kinases has been implicated in resistance to other TKIs.[4]
Q2: How can I experimentally confirm if lysosomal sequestration is the cause of resistance in my cell line?
A2: You can perform the following experiments:
-
Lysosomal Staining and Microscopy: Use a lysosome-specific fluorescent probe (e.g., LysoTracker Red) to stain both your sensitive (parental) and resistant cell lines. A significant increase in the number and/or size of lysosomes in the resistant cells would be indicative of this mechanism.
-
Drug Accumulation Assay: this compound is autofluorescent. You can use fluorescence microscopy to visualize its intracellular localization. Co-localization with lysosomal markers (like LAMP1/2) would confirm its presence in lysosomes. Quantitative analysis of intracellular this compound concentration (e.g., by LC-MS/MS) will likely show a higher total concentration in resistant cells, despite their resistance.[1][2]
-
Lysosomotropic Agents: Treat your resistant cells with agents that disrupt the lysosomal pH gradient, such as Bafilomycin A1 or ammonium chloride. A restored sensitivity to this compound in the presence of these agents strongly suggests that lysosomal sequestration is a key resistance mechanism.[1]
Q3: I have confirmed lysosomal sequestration. What are some strategies to overcome this resistance?
A3:
-
Combination Therapy with Lysosomotropic Agents: As mentioned, co-treatment with agents that neutralize lysosomal pH can release the sequestered this compound, restoring its cytotoxic effects.
-
Inhibition of Lysosomal Biogenesis: Targeting pathways involved in the formation of new lysosomes could reduce the cell's capacity to sequester the drug.
-
Alternative Kinase Inhibitors: If resistance is also driven by target mutations, consider using a TKI with a different binding mode or a broader spectrum of activity that can inhibit the mutated kinase.
Q4: My cells do not show increased lysosomal content, but are still resistant. What other mechanisms should I investigate?
A4:
-
Target Sequencing: Sequence the kinase domains of the primary targets of this compound (e.g., FLT3, KIT, PDGFRA) in your resistant cells to identify potential secondary mutations that prevent drug binding.
-
Phospho-proteomic Profiling: Compare the phosphorylation status of key signaling proteins in sensitive versus resistant cells (with and without this compound treatment). This can reveal the activation of bypass signaling pathways.
-
Expression Analysis of Efflux Pumps: While not the primary reported mechanism for this compound, overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), is a common cause of multidrug resistance and could play a role.[7]
Quantitative Data Summary
Table 1: In Vitro IC50 Values of Sunitinib (a structurally similar TKI) in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Drug | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |
| 786-O (Renal) | Sunitinib | 1.4 - 2.3 µM | > 10 µM | ~4-7 | [1][2] |
| HT-29 (Colon) | Sunitinib | 1.4 - 2.3 µM | > 10 µM | ~4-7 | [1][2] |
Table 2: Intracellular Sunitinib Accumulation in Sensitive vs. Resistant Cells
| Cell Line | Fold Increase in Intracellular Sunitinib in Resistant Cells | Reference |
| 786-O (Renal) | 1.7 - 2.5 | [1][2] |
| HT-29 (Colon) | 1.7 - 2.5 | [1][2] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating drug-resistant cancer cell lines through continuous, long-term exposure to escalating concentrations of this compound.[7][8][9]
Materials:
-
Parental cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
-
Cryopreservation medium
Procedure:
-
Determine the initial IC20: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the concentration of this compound that inhibits cell growth by 20% (IC20) in the parental cell line.
-
Initial Exposure: Culture the parental cells in complete medium containing the IC20 concentration of this compound. Maintain a parallel culture of parental cells in drug-free medium as a control.
-
Monitor and Passage: Observe the cells regularly. Initially, a significant amount of cell death is expected. When the surviving cells reach 70-80% confluency, passage them and re-seed them in a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration (typically after 2-3 passages), increase the concentration of this compound by a small increment (e.g., 1.5 to 2-fold).
-
Repeat and Select: Repeat steps 3 and 4, gradually increasing the drug concentration over several months. The development of a resistant cell line can take from 3 to 18 months.[9]
-
Cryopreserve: At various stages of resistance development, cryopreserve aliquots of the cells for future use.
-
Characterize the Resistant Phenotype: Once a cell line is established that can proliferate in a significantly higher concentration of this compound compared to the parental line, confirm the resistant phenotype by performing a dose-response assay to determine the new IC50 value.
Protocol 2: Lysosomal pH Measurement using a Fluorescent Probe
This protocol outlines a method to measure the pH of lysosomes in live cells using a ratiometric fluorescent dye.[10][11]
Materials:
-
Sensitive and resistant cells cultured on glass-bottom dishes
-
LysoSensor™ Yellow/Blue DND-160 or a similar ratiometric lysosomal pH probe
-
Live-cell imaging buffer (e.g., HBSS)
-
Confocal microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed sensitive and resistant cells on glass-bottom dishes and allow them to adhere overnight.
-
Dye Loading: On the day of the experiment, remove the culture medium and wash the cells with live-cell imaging buffer. Incubate the cells with the lysosomal pH probe at the manufacturer's recommended concentration and time (e.g., 1 µM for 30 minutes at 37°C).
-
Washing: After incubation, wash the cells twice with the imaging buffer to remove excess dye.
-
Image Acquisition: Immediately image the cells using a confocal microscope. Acquire images in the two emission channels of the ratiometric dye (e.g., for LysoSensor Yellow/Blue, one channel for blue emission and one for yellow emission).
-
Calibration Curve: To obtain quantitative pH values, generate a calibration curve. Treat cells loaded with the dye with a buffer containing nigericin and monensin (ionophores that equilibrate intracellular and extracellular pH) at a range of known pH values (e.g., pH 4.0 to 6.0).
-
Data Analysis: Calculate the ratio of the fluorescence intensities from the two channels for each lysosome. Use the calibration curve to convert these ratios into absolute pH values. Compare the average lysosomal pH between sensitive and resistant cells.
Protocol 3: Cathepsin Release Assay
This protocol detects the release of lysosomal proteases (cathepsins) into the cytosol, an indicator of lysosomal membrane permeabilization, which can be induced by this compound.[12][13]
Materials:
-
Sensitive and resistant cells
-
This compound
-
Digitonin
-
Cathepsin B activity assay kit (fluorogenic substrate)
-
Microplate reader with fluorescence detection
Procedure:
-
Cell Treatment: Treat sensitive and resistant cells with this compound at various concentrations and time points. Include an untreated control.
-
Cell Lysis (Selective Permeabilization):
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in a buffer containing a low concentration of digitonin. Digitonin selectively permeabilizes the plasma membrane while leaving the lysosomal membranes intact.
-
Incubate on ice to allow for the release of cytosolic contents.
-
Centrifuge to separate the cytosolic fraction (supernatant) from the organellar fraction (pellet).
-
-
Measure Cathepsin Activity:
-
Add the fluorogenic cathepsin B substrate to the cytosolic fractions.
-
Incubate according to the kit manufacturer's instructions.
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis: An increase in cathepsin B activity in the cytosolic fraction of this compound-treated cells compared to untreated cells indicates lysosomal membrane permeabilization.
Visualizations
References
- 1. Lysosomal Sequestration of Sunitinib: A Novel Mechanism of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysosomal sequestration of sunitinib: a novel mechanism of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potential Role of Lysosomal Sequestration in Sunitinib Resistance of Renal Cell Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Potential Role of Lysosomal Sequestration in Sunitinib Resistance of Renal Cell Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture Academy [procellsystem.com]
- 9. researchgate.net [researchgate.net]
- 10. pH-gated nanoparticles selectively regulate lysosomal function of tumour-associated macrophages for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Live imaging of intra-lysosome pH in cell lines and primary neuronal culture using a novel genetically encoded biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sunitinib and this compound inhibit acid sphingomyelinase, destabilize lysosomes, and inhibit multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: SU11652 Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SU11652 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that affects cell viability?
A1: this compound is a multi-targeting receptor tyrosine kinase inhibitor. However, its potent cytotoxic effects are also attributed to its ability to accumulate in lysosomes, leading to lysosomal membrane permeabilization and the release of cathepsins into the cytosol, which in turn induces cell death.[1] This dual mechanism of targeting both signaling pathways and lysosomal stability makes it effective against a range of cancer cells, including those resistant to apoptosis.[1]
Q2: I am observing inconsistent results or high variability between replicates in my cell viability assay with this compound. What are the possible causes?
A2: Inconsistent results can arise from several factors:
-
Pipetting Errors: Inaccurate pipetting of cells or this compound can lead to significant well-to-well variation. Ensure proper mixing of cell suspensions and careful dilution of the compound.
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can alter the concentration of this compound and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media without cells to minimize this effect.
-
Cell Seeding Density: An inappropriate cell number can lead to variability. If cells are too sparse, the assay signal may be low. If they are too confluent, nutrient depletion and contact inhibition can affect the results. It is crucial to optimize the seeding density for your specific cell line and the duration of the experiment.
-
Compound Precipitation: this compound, like many small molecule inhibitors, can have limited solubility in aqueous solutions. Ensure that the compound is fully dissolved in your stock solution (typically DMSO) and is not precipitating when diluted in cell culture media. Visually inspect the media for any signs of precipitation.
Q3: My absorbance readings in the MTT assay are very low, even in the control (untreated) wells. What should I do?
A3: Low absorbance readings suggest a low number of viable, metabolically active cells. Consider the following:
-
Increase Cell Seeding Density: The initial number of cells may be too low for a robust signal to be generated. Perform a cell titration experiment to determine the optimal seeding density.
-
Extend Incubation Time: The incubation time with the MTT reagent (typically 1-4 hours) may not be sufficient for your cell line to produce a strong formazan signal. Try extending this incubation period.
-
Check Cell Health: Ensure that the cells are healthy and in the exponential growth phase before starting the experiment. Contamination or poor culture conditions can lead to reduced metabolic activity.
Q4: I am observing high background absorbance in my blank (media only) wells in an MTT assay. What could be the reason?
A4: High background can be caused by:
-
Contamination: Bacterial or yeast contamination in the media or reagents can reduce the MTT reagent and produce a colored product, leading to a false-positive signal.
-
Phenol Red Interference: Phenol red in the culture medium can interfere with the absorbance reading of the formazan product. Using a medium without phenol red for the assay is recommended.
-
Compound Interference: this compound itself might directly reduce the MTT reagent. To test for this, incubate this compound at various concentrations with the MTT reagent in cell-free media and measure the absorbance.
Q5: Can this compound interfere with the MTT assay itself?
A5: Yes, it is possible for compounds, particularly those with reducing properties, to interfere with tetrazolium-based assays like the MTT assay.[2][3] This can lead to an overestimation or underestimation of cell viability. It is advisable to run a control experiment without cells to check for any direct reaction between this compound and the MTT reagent at the concentrations used in your assay. If interference is observed, consider using an alternative viability assay that relies on a different principle, such as an ATP-based assay (e.g., CellTiter-Glo®) or a dye-exclusion assay (e.g., Trypan Blue).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Calibrate pipettes regularly. |
| Edge effect in 96-well plate | Fill outer wells with sterile PBS or media. | |
| This compound precipitation upon dilution | Prepare fresh dilutions. Check for precipitate under a microscope. Consider using a lower concentration of DMSO in the final culture volume. | |
| Low signal or low absorbance | Insufficient cell number | Optimize cell seeding density. |
| Short MTT incubation time | Increase MTT incubation time (e.g., up to 4 hours), ensuring it is optimized for your cell line. | |
| Low metabolic activity of cells | Use cells in the exponential growth phase. Ensure optimal culture conditions. | |
| High background absorbance | Media contamination | Use fresh, sterile media and reagents. Practice aseptic techniques. |
| Phenol red interference | Use phenol red-free media for the assay. | |
| This compound directly reduces MTT | Perform a cell-free control with this compound and MTT reagent. If interference occurs, consider an alternative viability assay. | |
| Unexpected increase in viability at high this compound concentrations | Compound interference with assay | See "High background absorbance" solutions. This could be a sign of direct MTT reduction by the compound. |
| Off-target effects of the inhibitor | High concentrations of kinase inhibitors can have off-target effects that might paradoxically increase metabolic activity in some cell lines. | |
| IC50 value is much higher/lower than expected from literature | Different cell line passage number or source | Cell line characteristics can change over time and between labs. |
| Variation in experimental protocol | Ensure consistency in cell density, treatment duration, and assay methodology. | |
| This compound degradation | Store this compound stock solutions properly (protected from light, at the recommended temperature). Prepare fresh dilutions for each experiment. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the duration of treatment. The following table summarizes some reported IC50 values.
| Cell Line | Cancer Type | IC50 (approx.) | Treatment Duration | Reference |
| MV-4-11 | Acute Myeloid Leukemia | ~5 nM | 48 hours | [4] |
| HeLa | Cervical Carcinoma | Low micromolar | Not Specified | [1] |
| U-2-OS | Osteosarcoma | Low micromolar | Not Specified | [1] |
| Du145 | Prostate Carcinoma | Low micromolar | Not Specified | [1] |
| MCF7-Bcl-2 | Breast Cancer | Low micromolar | Not Specified | [1] |
Note: "Low micromolar" generally refers to a concentration range of 1-10 µM. It is crucial to determine the IC50 value empirically for your specific cell line and experimental conditions.
Experimental Protocols
Protocol: Cell Viability (MTT) Assay with this compound Treatment
This protocol provides a general guideline for performing an MTT assay to determine the effect of this compound on cell viability. Optimization of cell number, this compound concentration, and incubation times is recommended for each cell line.
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Cell line of interest
-
Complete cell culture medium
-
Phenol red-free medium (for the assay)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Ensure cell viability is >95%.
-
Dilute the cell suspension to the desired concentration in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Note: The optimal seeding density needs to be determined for each cell line to ensure cells are in an exponential growth phase during the experiment.
-
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in phenol red-free medium from your stock solution. A typical concentration range to start with could be 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
After the MTT incubation, carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Use 630 nm as a reference wavelength if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (media only) wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
-
Visualizations
References
Preventing SU11652 precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SU11652 in cell culture, with a specific focus on preventing its precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, cell-permeable, reversible, and ATP-competitive receptor tyrosine kinase (RTK) inhibitor.[1][2][3] It targets several RTKs, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Kit.[2][4] Its ability to inhibit these pathways makes it a valuable tool in cancer research.
Q2: Why does this compound sometimes precipitate in cell culture media?
Like many small molecule inhibitors, this compound is a hydrophobic compound.[5] Its low aqueous solubility can lead to precipitation when it is diluted from a high-concentration stock solution (typically in DMSO) into the aqueous environment of cell culture media. This can be exacerbated by factors such as high final concentrations, improper mixing, and prolonged storage of diluted solutions.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2][6] It is crucial to use high-purity, anhydrous DMSO to ensure the stability of the compound.
Q4: What are the potential consequences of this compound precipitation in my experiments?
Precipitation of this compound can lead to several experimental issues:
-
Inaccurate Dosing: The actual concentration of soluble this compound will be lower than intended, leading to inconsistent and unreliable experimental results.
-
Cellular Toxicity: Precipitates can be directly toxic to cells or can be phagocytosed, leading to off-target effects.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution into media. | High Final Concentration: The final concentration of this compound in the media exceeds its solubility limit. | - Review the literature for effective concentration ranges for your cell line. In many cell lines, this compound shows activity at low micromolar concentrations.[6][7] - Perform a dose-response curve to determine the lowest effective concentration. |
| Improper Dilution Technique: Direct addition of a small volume of high-concentration stock into a large volume of media can cause localized high concentrations and rapid precipitation. | - Use a serial dilution method. First, dilute the stock solution in a smaller volume of media before adding it to the final culture volume. - Add the this compound solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion. | |
| Low Temperature of Media: Cell culture media stored at 4°C will have lower solvent capacity than media at room temperature or 37°C. | - Warm the cell culture media to room temperature or 37°C before adding the this compound solution. | |
| Precipitate appears after a period of incubation. | Compound Instability: this compound may degrade or aggregate over time in the culture media. | - Prepare fresh dilutions of this compound for each experiment. Avoid storing diluted solutions. - Minimize the exposure of the compound to light and repeated freeze-thaw cycles.[2] |
| Interaction with Media Components: Components in the serum or other media supplements may interact with this compound, reducing its solubility. | - Consider reducing the serum concentration if your experimental design allows. - Test different types of serum or use serum-free media if compatible with your cells. | |
| Visible particles in the stock solution. | Incomplete Dissolution: The this compound may not have fully dissolved in the DMSO. | - Gently warm the stock solution (e.g., in a 37°C water bath) and vortex thoroughly to ensure complete dissolution. - Visually inspect the solution for any undissolved particles before use. |
| Precipitation during Freeze-Thaw Cycles: Repeated freezing and thawing can cause the compound to precipitate out of the DMSO stock. | - Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[2] - If precipitate is observed, warm and vortex the stock solution to redissolve the compound before use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Calculate the required amount of this compound powder to prepare a 10 mM stock solution. The molecular weight of this compound is 414.94 g/mol .[8]
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.[2]
Protocol 2: Dilution of this compound in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture media (at 37°C)
-
Sterile conical tubes or microcentrifuge tubes
Methodology:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Vortex the stock solution gently to ensure homogeneity.
-
Serial Dilution (Recommended): a. Prepare an intermediate dilution of this compound in pre-warmed cell culture media. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution. b. Add the required volume of the intermediate dilution to your cell culture plate or flask containing pre-warmed media.
-
Direct Dilution (for lower concentrations): a. Ensure the final concentration of DMSO in the cell culture media is low (typically <0.1%) to avoid solvent toxicity. b. Add the required volume of the this compound stock solution dropwise to the final volume of pre-warmed cell culture media while gently swirling the plate or flask.
-
Mix the final solution gently but thoroughly by swirling or pipetting up and down.
-
Immediately add the this compound-containing media to your cells.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 414.94 g/mol | [8] |
| Recommended Stock Solution Solvent | DMSO | [2][6] |
| Recommended Stock Solution Concentration | 10 mM | [2] |
| Stock Solution Storage | -20°C or -80°C | [2] |
| Typical Effective Concentration in Cell Culture | Low micromolar (µM) range | [6][7] |
| Maximum Recommended Final DMSO Concentration | < 0.1% | General cell culture best practice |
Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting decision tree for this compound precipitation.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. resources.biomol.com [resources.biomol.com]
- 6. researchgate.net [researchgate.net]
- 7. Sunitinib and this compound inhibit acid sphingomyelinase, destabilize lysosomes, and inhibit multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compound: SU-11652 (CHEMBL13485) - ChEMBL [ebi.ac.uk]
SU11652 Technical Support Center: Enhancing Experimental Reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with SU11652, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Our goal is to improve the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of multiple receptor tyrosine kinases, including members of the VEGFR, PDGFR, FGFR, and Kit families.[1] Its anti-cancer effects are also attributed to its ability to induce lysosomal membrane permeabilization.[2][3] this compound accumulates in lysosomes, disrupting their pH and integrity, which leads to the release of cathepsins into the cytosol and subsequent cell death.[2][3]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to prepare aliquots of the stock solution in DMSO and store them at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles. For short-term storage of up to one month, -20°C is suitable.[1]
Q3: What are the known off-target effects of this compound?
A3: As a multi-targeted kinase inhibitor, this compound is designed to inhibit several kinases.[1] However, like many kinase inhibitors, it may have additional, unintended off-target effects that can vary between cell types and experimental conditions.[4][5] It is crucial to include appropriate controls to account for potential off-target effects in your experiments.
Q4: I am observing high variability in my cell viability assay results. What could be the cause?
A4: High variability in cell viability assays, such as the MTT assay, can stem from several factors. These include inconsistent cell seeding density, edge effects in multi-well plates, and issues with the solubilization of formazan crystals.[6][7] Additionally, the metabolic state of the cells can influence the assay outcome.[8][9] Refer to the detailed troubleshooting guide for cell-based assays below for specific solutions.
Troubleshooting Guides
Cell-Based Assays (e.g., MTT, Cell Proliferation)
Issue: Inconsistent IC50 values across experiments.
| Potential Cause | Troubleshooting Recommendation |
| This compound solution instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1] |
| Variable cell seeding density | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and consider excluding the outer wells of the plate to minimize the "edge effect".[6] |
| Cell line heterogeneity | Different cell lines exhibit varying sensitivity to this compound.[3][10] Ensure you are using the correct cell line and passage number. Long-term culturing can lead to phenotypic drift. |
| Incomplete formazan solubilization (MTT assay) | After the incubation with MTT, ensure complete solubilization of the formazan crystals. Gently mix by pipetting or use a plate shaker. Consider using an alternative solubilizing agent like acidified SDS.[7] |
| Interference with MTT reduction | Some compounds can interfere with the metabolic reduction of MTT.[8][9] Consider validating key results with an alternative viability assay that does not rely on metabolic activity (e.g., trypan blue exclusion, CellTiter-Glo®). |
Experimental Workflow for a Typical Cell Viability Assay
Workflow for a standard cell viability assay using this compound.
Western Blotting
Issue: Weak or no signal for target protein phosphorylation.
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal this compound treatment | Optimize the concentration and incubation time of this compound. Perform a time-course and dose-response experiment to determine the optimal conditions for inhibiting your target of interest. |
| Low protein concentration | Ensure you load a sufficient amount of total protein (typically 20-30 µg for cell lysates).[11] Quantify protein concentration before loading. |
| Inefficient protein transfer | Verify successful protein transfer by staining the membrane with Ponceau S after transfer.[12] Optimize transfer time and voltage, especially for large proteins. |
| Inactive antibodies | Use fresh or properly stored primary and secondary antibodies at the recommended dilutions. Include a positive control to validate antibody activity.[13] |
| Rapid dephosphorylation | Lyse cells quickly on ice and use lysis buffers containing phosphatase inhibitors to preserve the phosphorylation status of your target protein. |
Issue: Non-specific bands.
| Potential Cause | Troubleshooting Recommendation |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes specific signal and minimizes non-specific binding.[14] |
| Inadequate blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST).[11] |
| Insufficient washing | Increase the number and duration of washes with TBST to remove unbound antibodies.[12] |
| Off-target effects of this compound | This compound inhibits multiple kinases, which could lead to unexpected changes in protein expression or phosphorylation.[4] Confirm key findings using a more specific inhibitor or a genetic approach (e.g., siRNA) if possible. |
Signaling Pathway Inhibition by this compound
This compound inhibits multiple RTKs, affecting key cellular processes.
In Vivo Studies
Issue: High variability in tumor growth inhibition.
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent drug administration | Ensure accurate and consistent dosing. For oral gavage, ensure the entire dose is delivered. For intraperitoneal injections, vary the injection site to avoid repeated local trauma. |
| Variable drug bioavailability | The formulation of this compound for in vivo use is critical. Ensure it is properly solubilized and stable in the chosen vehicle. Conduct a pilot pharmacokinetic study if significant variability is observed. |
| Tumor heterogeneity | The genetic and phenotypic heterogeneity of tumors can lead to variable responses.[15] Ensure that tumors are of a similar size at the start of treatment and randomize animals into control and treatment groups. |
| Animal health and welfare | Monitor animals closely for any signs of toxicity, as this can affect their overall health and response to treatment. Ensure compliance with all institutional animal care and use guidelines.[16] |
Logical Flow for Troubleshooting In Vivo Experiments
A decision tree for troubleshooting in vivo this compound experiments.
Detailed Experimental Protocols
For detailed, step-by-step protocols on standard laboratory techniques that are often used in conjunction with this compound, please refer to these excellent resources:
-
Cell Viability Assays (MTT/MTS): A general protocol for assessing cell viability can be found in publications describing colorimetric-based assays.[17]
-
Western Blotting: Comprehensive protocols for western blotting, from sample preparation to antibody detection, are widely available from commercial suppliers and in methodology papers.[6][12]
-
In Vivo Animal Studies: Guidelines for conducting in vivo assays, including considerations for experimental design and validation, are essential for reproducible results.
By carefully considering these potential sources of variability and following standardized protocols, researchers can enhance the reproducibility and reliability of their experimental findings with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Sunitinib and this compound inhibit acid sphingomyelinase, destabilize lysosomes, and inhibit multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 8. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 9. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 14. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 15. Proteogenomics of clear cell renal cell carcinoma response to tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Showdown: In Vitro Efficacy of SU11652 Versus Sunitinib
In the landscape of cancer research and drug development, the meticulous evaluation of kinase inhibitors is paramount. This guide provides a detailed in vitro comparison of two structurally similar multi-targeted receptor tyrosine kinase (RTK) inhibitors: SU11652 and its close analog, sunitinib. Both compounds are recognized for their potent anti-angiogenic and anti-tumor activities, primarily through the inhibition of key RTKs implicated in tumorigenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit. This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear synthesis of efficacy data, experimental methodologies, and visual representations of the underlying molecular pathways.
Quantitative Efficacy: A Comparative Analysis of IC50 Values
The in vitro potency of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. The following tables summarize the available IC50 data for this compound and sunitinib from biochemical and cellular assays.
Table 1: Biochemical Assay - Kinase Inhibition
| Target Kinase | This compound IC50 (nM) | Sunitinib IC50 (nM) |
| FLT3 (wild type) | ~1.5 | 250 |
| FLT3 (D835Y mutant) | 16 | 30 |
| FLT3 (D835H mutant) | 32 | - |
| FLT3-ITD | - | 50 |
| VEGFR2 (KDR/Flk-1) | 3-500 (range) | 80 |
| PDGFRβ | 3-500 (range) | 2 |
| c-Kit | 3-500 (range) | Potent inhibition noted |
| FGFR1 | 3-500 (range) | - |
Note: A specific IC50 value for sunitinib against c-Kit in a biochemical assay was not available in the provided search results, though it is widely reported as a potent inhibitor.
Table 2: Cellular Assay - Anti-proliferative Activity
| Cell Line | Cancer Type | This compound IC50 (nM) | Sunitinib IC50 (nM) |
| MV-4-11 | Acute Myeloid Leukemia (FLT3-ITD positive) | ~5 | 8 |
| OC1-AML5 | - | - | 14 |
| HUVEC | Endothelial Cells (VEGF-induced proliferation) | - | 40 |
| NIH-3T3 (PDGFRα overexpressing) | Fibroblast (PDGF-induced proliferation) | - | 69 |
| NIH-3T3 (PDGFRβ overexpressing) | Fibroblast (PDGF-induced proliferation) | - | 39 |
Note: While one study indicated that this compound exhibits stronger lysosome-dependent cytotoxic activity than sunitinib across various cancer cell lines (HeLa, U-2-OS, Du145), specific IC50 values for a direct comparison were not provided.
Dissecting the Mechanism: Signaling Pathway Inhibition
Both this compound and sunitinib exert their therapeutic effects by blocking the ATP-binding site of multiple RTKs. This competitive inhibition prevents the phosphorylation and subsequent activation of downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis. The primary pathways affected include the RAS/RAF/MEK/ERK and the PI3K/Akt/mTOR pathways.
Caption: Inhibition of RTK signaling pathways by this compound and sunitinib.
Experimental Protocols
The determination of in vitro efficacy relies on standardized and reproducible experimental protocols. Below are methodologies for the key assays used to generate the comparative data.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of purified kinases.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., VEGFR2, PDGFRβ)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive methods)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound and sunitinib stock solutions (in DMSO)
-
96-well microtiter plates
-
Phosphocellulose paper or other capture method for radioactive assays
-
Scintillation counter or luminescence/fluorescence plate reader
-
-
Procedure:
-
A reaction mixture is prepared containing the purified kinase and its specific substrate in the assay buffer.
-
Serial dilutions of this compound and sunitinib are added to the wells of the microtiter plate. A DMSO control (vehicle) is also included.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
The reaction is terminated, often by the addition of EDTA or by spotting the reaction mixture onto a capture membrane.
-
The amount of phosphorylated substrate is quantified. For radioactive assays, this involves measuring the incorporated radioactivity using a scintillation counter. For non-radioactive assays, this may involve luminescence or fluorescence detection.
-
The percentage of kinase inhibition for each drug concentration is calculated relative to the DMSO control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability and proliferation in the presence of the inhibitors.
-
Reagents and Materials:
-
Cancer cell lines of interest (e.g., MV-4-11)
-
Complete cell culture medium
-
This compound and sunitinib stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cell culture medium is replaced with fresh medium containing serial dilutions of this compound or sunitinib. A vehicle control (DMSO) is included.
-
The plates are incubated for a specified duration (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
Following the incubation period, MTT solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.
-
The medium containing MTT is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.
-
The percentage of cell viability for each drug concentration is calculated relative to the DMSO control.
-
IC50 values are determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro comparison of this compound and sunitinib.
Caption: Workflow for in vitro comparison of kinase inhibitors.
Conclusion
The in vitro data presented in this guide suggests that both this compound and sunitinib are potent inhibitors of multiple receptor tyrosine kinases crucial for cancer progression. The available biochemical data indicates that this compound may be a more potent inhibitor of wild-type FLT3 than sunitinib. In cellular assays, both compounds exhibit anti-proliferative effects in the low nanomolar range against susceptible cell lines. Notably, preliminary studies suggest that this compound may possess superior cytotoxic activity through mechanisms involving lysosomal destabilization, a characteristic that warrants further investigation.
For researchers and drug development professionals, this comparative guide underscores the importance of comprehensive in vitro profiling to delineate the subtle yet significant differences between structurally related kinase inhibitors. The provided experimental protocols offer a foundation for conducting such comparative studies, ensuring the generation of robust and reliable data to inform preclinical and clinical development strategies.
SU11652 Demonstrates Potent Anti-Tumor Efficacy in Xenograft Models, Offering a Potential Alternative to Sunitinib
For Immediate Release
A comprehensive analysis of preclinical data highlights the anti-tumor effects of SU11652 in xenograft models, positioning it as a compelling alternative to the established multi-kinase inhibitor, sunitinib. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of the available experimental data, methodologies, and signaling pathways associated with these two potent anti-cancer agents.
This compound, a multi-targeted tyrosine kinase inhibitor, has shown significant promise in preclinical studies, particularly in models of acute myeloid leukemia (AML). Research has demonstrated its ability to induce complete tumor regression in xenograft models, suggesting a potent anti-neoplastic activity.[1] Comparatively, sunitinib, a structurally similar and widely used anti-cancer drug, has also established its efficacy across various tumor types. However, studies suggest that this compound may offer a superior safety profile, with research on a closely related compound, vorolanib, indicating fewer toxicities than sunitinib at comparable doses.[1]
Comparative Efficacy in Xenograft Models
The anti-tumor activity of both this compound and sunitinib has been evaluated in various xenograft models. While direct head-to-head studies with this compound are limited, data from studies on related compounds and separate evaluations of sunitinib provide a basis for comparison.
A key area of investigation for this compound has been in the context of FLT3-mutated AML, where it has shown high sensitivity in cell lines such as MV-4-11.[1] In a xenograft model using MV-4-11 cells, a compound closely related to this compound, vorolanib, achieved complete tumor regression.[1] In the same study, sunitinib, while also effective, was associated with a significant negative impact on the body weight of the animal models at a dose of 40 mg/kg, a toxicity not observed with vorolanib.[1]
Sunitinib has been more extensively studied in a wider range of xenograft models. For instance, in a triple-negative breast cancer xenograft model (MDA-MB-468), oral administration of sunitinib at 80 mg/kg every two days for four weeks resulted in a 90.4% reduction in tumor volume.[2] In another study on human melanoma xenografts, sunitinib treatment (40 mg/kg/day) led to a significant decrease in vessel density, with a 53% reduction in A-07 tumors.[3]
| Drug | Xenograft Model | Cell Line | Dosing Regimen | Key Efficacy Results | Reference |
| Vorolanib (related to this compound) | Acute Myeloid Leukemia | MV-4-11 | Not specified | Complete tumor regression | [1] |
| Sunitinib | Acute Myeloid Leukemia | MV-4-11 | 40 mg/kg QD | Effective, but with significant body weight loss | [1] |
| Sunitinib | Triple-Negative Breast Cancer | MDA-MB-468 | 80 mg/kg every 2 days for 4 weeks | 90.4% reduction in tumor volume | [2] |
| Sunitinib | Human Melanoma | A-07 | 40 mg/kg/day for 4 days | 53% decrease in vessel density | [3] |
| Sunitinib | Colorectal Cancer | HCT116 | 30 mg/kg daily | Significant reduction in tumor volume and weight | [4] |
Mechanism of Action: Targeting Key Signaling Pathways
Both this compound and sunitinib are potent inhibitors of multiple receptor tyrosine kinases (RTKs), primarily targeting vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[5][6][7][8][9] By blocking the signaling of these receptors, they inhibit angiogenesis (the formation of new blood vessels) and tumor cell proliferation.
The inhibition of VEGFR and PDGFR signaling pathways disrupts downstream cascades, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell growth, survival, and migration.[8] Additionally, this compound has been shown to induce lysosomal destabilization, a mechanism that can overcome multidrug resistance in cancer cells.[10][11]
Caption: this compound and Sunitinib signaling pathway inhibition.
Experimental Protocols
The following provides a generalized methodology for evaluating the anti-tumor effects of this compound and sunitinib in a subcutaneous xenograft model, based on commonly reported procedures.
1. Cell Culture and Animal Models:
-
Human cancer cell lines (e.g., MV-4-11 for AML, MDA-MB-468 for breast cancer) are cultured under standard conditions.
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), typically 6-8 weeks old, are used to prevent rejection of the human tumor cells.
2. Tumor Implantation:
-
A specific number of cancer cells (e.g., 5 x 10^6 to 10 x 10^6 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) for subcutaneous injection.
-
The cell suspension is injected into the flank of the anesthetized mice.
3. Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored regularly (e.g., twice weekly) by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
This compound or sunitinib is administered, typically via oral gavage, at specified doses and schedules. The control group receives the vehicle used to dissolve the drugs.
4. Efficacy and Toxicity Assessment:
-
Tumor volumes and body weights are measured throughout the study.
-
At the end of the experiment, tumors are excised and weighed.
-
Tumor tissues can be further analyzed by immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).
Caption: General workflow for a xenograft model experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. The Effect of Sunitinib Treatment in Human Melanoma Xenografts: Associations with Angiogenic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of colorectal carcinogenesis by sunitinib malate: disruption of the IL-6/STAT3/c-MYC/TWIST/MMP2 autocrine signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sunitinib and this compound inhibit acid sphingomyelinase, destabilize lysosomes, and inhibit multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
SU11652 Versus Other VEGFR Inhibitors: A Comparative Guide for Angiogenesis Assays
This guide provides an objective, data-driven comparison of the receptor tyrosine kinase (RTK) inhibitor SU11652 against other common Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in angiogenesis research.
Overview of Inhibitors
This compound is a multi-targeted inhibitor that acts as a potent, ATP-competitive inhibitor of several RTKs. Its primary targets include VEGFR, Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1] This broad-spectrum activity means its effects in cellular assays may result from the inhibition of multiple signaling pathways simultaneously.
For comparison, this guide includes two other widely used multi-targeted tyrosine kinase inhibitors (TKIs) with anti-angiogenic properties:
-
Sunitinib: Structurally similar to this compound, Sunitinib is an oral multi-kinase inhibitor that targets VEGFRs, PDGFRs, c-Kit, Fms-like tyrosine kinase 3 (FLT3), and RET.[2][3][4] It is a well-established anti-angiogenic agent used in both research and clinical settings.[3][5]
-
Sorafenib: Another oral multi-kinase inhibitor, Sorafenib targets VEGFRs, PDGFR, and also the Raf serine/threonine kinases in the MAPK pathway.[2][6]
Comparative Data in Angiogenesis Assays
The following tables summarize the quantitative performance of this compound and its alternatives in key in vitro angiogenesis assays. Data is compiled from multiple sources; direct comparison should be made with caution, considering potential variations in experimental conditions.
Table 1: Endothelial Cell Proliferation Assay
This assay measures the ability of an inhibitor to prevent the growth of endothelial cells, a fundamental step in angiogenesis. The IC50 value represents the concentration of an inhibitor required to reduce cell proliferation by 50%.
| Inhibitor | Target Kinases | Cell Type | IC50 (approx. nM) |
| This compound | VEGFR, PDGFR, c-Kit | HUVEC | ~2,000 |
| Sunitinib | VEGFR, PDGFR, c-Kit, FLT3, RET | HUVEC, PTEC | 5 - 20[2] |
| Sorafenib | VEGFR, PDGFR, c-Kit, Raf | HUVEC, PTEC | 1,000 - 2,500[2] |
HUVEC: Human Umbilical Vein Endothelial Cells; PTEC: Prostate Tumor-derived Endothelial Cells.
Table 2: Endothelial Cell Migration Assay
This assay assesses the inhibition of directed endothelial cell movement, which is crucial for the formation of new blood vessels.
| Inhibitor | Assay Type | Cell Type | Observation |
| This compound | Not specified | HUVEC | Inhibits migration |
| Sunitinib | Transwell | GL15, U87MG | 18-42% reduction in invasion at 1-10 µM[7] |
| Sorafenib | Scratch Wound | HUVEC (Sunitinib-resistant) | Potent inhibition of wound closure[8] |
Table 3: Endothelial Cell Tube Formation Assay
This assay models the later stages of angiogenesis, where endothelial cells differentiate and organize into three-dimensional capillary-like structures on a basement membrane matrix.
| Inhibitor | Cell Type | Effective Concentration | Observation |
| This compound | HUVEC | Not specified | Inhibits tube formation |
| Sunitinib | HUVEC | 10 nM | Potent inhibition of angiogenesis[7] |
| Sorafenib | HUVEC | 5 µM | 33% inhibition of tube formation[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
A. Endothelial Cell Proliferation Assay (MTT-based)
-
Cell Seeding: Plate Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5,000-10,000 cells per well in complete endothelial growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of the test inhibitor (e.g., this compound, Sunitinib) or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
B. Endothelial Cell Migration Assay (Scratch/Wound Healing)
-
Cell Seeding: Grow HUVECs in a 6-well plate until a confluent monolayer is formed.
-
Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Inhibitor Treatment: Add fresh low-serum medium containing the test inhibitor or vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 8, 12, 24 hours) using an inverted microscope.
-
Analysis: Quantify the area of the gap at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial area.
C. Tube Formation Assay
-
Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice. Pipette 50 µL into each well of a pre-chilled 96-well plate.[10]
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[11]
-
Cell Suspension: Harvest HUVECs and resuspend them in a small volume of medium containing the desired concentration of the test inhibitor or vehicle.
-
Cell Seeding: Seed 1.5 x 10^4 cells onto the surface of the solidified matrix in each well.[11]
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 4-18 hours.[10][11]
-
Visualization & Quantification: Observe the formation of capillary-like networks using an inverted microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using imaging software.[11]
Visualized Pathways and Workflows
VEGFR Signaling Pathway
The binding of VEGF-A to VEGFR-2 is a critical step in initiating angiogenesis.[12] This activates the receptor's tyrosine kinase domain, leading to the autophosphorylation of specific tyrosine residues.[13] These phosphorylated sites serve as docking points for various signaling proteins, triggering downstream pathways like the PLCγ-PKC-MAPK and PI3K-Akt cascades, which ultimately promote endothelial cell proliferation, migration, and survival.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiangiogenic Properties of Axitinib versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sorafenib enhances the anti-tumor effects of chemo-radiation treatment by down-regulating ERCC-1 and XRCC-1 DNA repair proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 12. cusabio.com [cusabio.com]
- 13. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Confirming SU11652's Dual Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of SU11652, a multi-targeted tyrosine kinase inhibitor, with alternative therapies. We delve into its unique dual mechanism of action, supported by experimental data, and provide detailed protocols for key validation experiments.
This compound is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-Kit.[1] Structurally similar to the FDA-approved drug sunitinib, this compound distinguishes itself through a novel, secondary mechanism of action: the induction of lysosomal membrane permeabilization via inhibition of acid sphingomyelinase. This dual action suggests potential for enhanced efficacy, particularly in multi-drug resistant cancers.
Unraveling the Dual Mechanism of Action of this compound
This compound exerts its anti-cancer effects through two distinct but complementary pathways. The primary mechanism involves the competitive inhibition of ATP binding to the kinase domain of several RTKs crucial for tumor angiogenesis and cell proliferation. The secondary, and perhaps differentiating, mechanism involves the destabilization of lysosomes, leading to cancer cell death.
Primary Mechanism: Multi-Targeted Kinase Inhibition
This compound targets a range of RTKs implicated in cancer progression:
-
VEGFRs (VEGFR1, VEGFR2, VEGFR3): By inhibiting these receptors, this compound blocks the signaling cascade responsible for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.
-
PDGFRs (PDGFRα, PDGFRβ): Inhibition of PDGFRs disrupts signaling pathways involved in tumor growth, proliferation, and metastasis.
-
c-Kit: This receptor is a key driver in certain cancers, such as gastrointestinal stromal tumors (GISTs). This compound's inhibition of c-Kit directly targets the oncogenic signaling in these tumors.
The following diagram illustrates the signaling pathways inhibited by this compound's primary mechanism of action.
Secondary Mechanism: Lysosomal Destabilization
A compelling aspect of this compound's activity is its ability to induce cancer cell death through a mechanism independent of its kinase inhibition. This compound accumulates in lysosomes and inhibits the enzyme acid sphingomyelinase (ASM). This inhibition leads to lysosomal membrane permeabilization and the release of cathepsins into the cytoplasm, ultimately triggering apoptosis. This lysosomotropic property is particularly significant for its efficacy in multi-drug resistant cancer cells.
The diagram below outlines this secondary mechanism of action.
Genetic Knockouts: Validating the Mechanism of Action
The gold standard for confirming a drug's mechanism of action is through genetic validation. While specific studies employing CRISPR/Cas9 to knock out the primary targets of this compound are not yet widely published, extensive research on its close analog, sunitinib, provides strong correlative evidence.
Genome-wide CRISPR/Cas9 loss-of-function screens have been instrumental in identifying genes that, when knocked out, confer resistance to sunitinib. These studies indirectly validate the drug's targets by demonstrating that the loss of a downstream effector or a parallel pathway can abrogate the drug's efficacy.
The workflow for a typical CRISPR-based resistance screen is depicted below.
Performance Comparison: this compound vs. Alternative TKIs
This compound's performance is best understood in the context of other multi-targeted tyrosine kinase inhibitors. The following tables summarize key performance data, primarily using sunitinib as a proxy for this compound due to their structural and functional similarities.
In Vitro Kinase Inhibitory Activity (IC50 Values)
| Kinase Target | This compound (IC50, nM) | Sunitinib (IC50, nM) | Sorafenib (IC50, nM) | Axitinib (IC50, nM) | Pazopanib (IC50, nM) |
| VEGFR2 | Data not available | 80 | 90 | 0.2 | 30 |
| PDGFRβ | Data not available | 2 | 57 | 1.6 | 84 |
| c-Kit | Data not available | <10 | 68 | 1.7 | 74 |
| FLT3 | Data not available | ~50 | 58 | Data not available | Data not available |
| RET | Data not available | ~25 | Data not available | Data not available | Data not available |
Cellular Activity: Anti-proliferative Effects (IC50 Values)
| Cell Line | This compound (IC50, µM) | Sunitinib (IC50, µM) | Sorafenib (IC50, µM) |
| MV-4-11 (AML) | ~0.1 | Data not available | Data not available |
| HL-60 (AML) | >10 | Data not available | Data not available |
| Karpas 299 (Lymphoma) | >10 | Data not available | Data not available |
| Jurkat (T-cell leukemia) | >10 | Data not available | Data not available |
Data from a study on the effects of this compound on various cancer cell lines.
Clinical Efficacy Comparison (Metastatic Renal Cell Carcinoma)
| Parameter | Sunitinib | Sorafenib | Axitinib | Pazopanib |
| Median Progression-Free Survival (PFS) | 9.9 - 11 months | 5.5 - 8.6 months | 6.7 - 8.3 months | 9.2 - 11.1 months |
| Objective Response Rate (ORR) | 31% - 47% | 10% - 33% | 19% - 23% | 30% - 32% |
| Overall Survival (OS) | 22.6 - 26.4 months | 17.8 - 25.7 months | 15.2 - 20.1 months | 22.9 months |
This data is compiled from various clinical trials and meta-analyses. Direct head-to-head trial results may vary.[2][3][4]
Experimental Protocols
To facilitate further research, we provide detailed protocols for key experiments used to validate the mechanism of action of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases (e.g., VEGFR2, PDGFRβ).
Materials:
-
Recombinant human kinase (e.g., VEGFR2)
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (in DMSO)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the kinase, substrate, and this compound dilutions.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 30% acetic acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, U-2 OS)
-
Complete cell culture medium
-
This compound (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Acid Sphingomyelinase (ASM) Activity Assay
Objective: To measure the inhibitory effect of this compound on ASM activity in cell lysates.
Materials:
-
Cell lysates from treated and untreated cells
-
ASM assay buffer (e.g., 250 mM sodium acetate, 1% NP-40, pH 5.0)
-
[¹⁴C]-sphingomyelin
-
Chloroform/methanol (2:1)
-
Thin-layer chromatography (TLC) plate
-
Phosphorimager or scintillation counter
Procedure:
-
Treat cells with this compound for a specified time.
-
Lyse the cells in ASM assay buffer.
-
Incubate the cell lysates with [¹⁴C]-sphingomyelin at 37°C.
-
Stop the reaction and extract the lipids using chloroform/methanol.
-
Separate the radiolabeled sphingomyelin from the product, [¹⁴C]-ceramide, using TLC.
-
Quantify the amount of [¹⁴C]-ceramide produced using a phosphorimager or by scraping the corresponding spot and performing scintillation counting.
-
Calculate the ASM activity and determine the percentage of inhibition by this compound.
Conclusion
This compound presents a compelling profile as a multi-targeted tyrosine kinase inhibitor with a unique secondary mechanism involving lysosomal destabilization. This dual action holds the potential for improved therapeutic outcomes, especially in the context of drug resistance. The use of genetic tools like CRISPR/Cas9 will be invaluable in further elucidating its precise mechanisms of action and identifying patient populations most likely to benefit from this novel agent. The comparative data and experimental protocols provided in this guide aim to equip researchers with the necessary information to advance the understanding and potential clinical application of this compound.
References
- 1. Sorafenib and Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative efficacy of sunitinib versus sorafenib as first-line treatment for patients with metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sorafenib exhibits lower toxicity and comparable efficacy to sunitinib as a first-line treatment for metastatic renal cell carcinoma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prospective comparison of sorafenib and sunitinib for second-line treatment of cytokine-refractory kidney cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating SU11652's Pro-Apoptotic Efficacy: A Comparative Guide to Secondary Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of secondary assays to validate the apoptotic effects of SU11652, a multi-targeted tyrosine kinase inhibitor. We present supporting experimental data for this compound and alternative apoptosis-inducing agents, detailed experimental protocols, and visual workflows to aid in experimental design and data interpretation.
This compound has been identified as a potent inducer of cell death, primarily through a mechanism involving lysosomal destabilization.[1][2] To rigorously validate its effect on apoptosis and compare its performance with other well-established apoptosis inducers, a panel of secondary assays is essential. This guide focuses on three key assays: Western Blotting for apoptosis-related proteins, Caspase-3/7 activity assays, and mitochondrial membrane potential assays.
Comparative Analysis of Apoptosis Induction
To provide a comprehensive overview, we compare the apoptotic induction by this compound with its structurally similar counterpart, Sunitinib, as well as other kinase inhibitors, Sorafenib and Dasatinib, and the general apoptosis inducer, Staurosporine.
Table 1: Cytotoxicity (IC50) of Various Apoptosis-Inducing Compounds in Different Cancer Cell Lines. This table summarizes the concentration of each compound required to inhibit the growth of 50% of the cell population, providing a general measure of their cytotoxic potency.
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF7-Bcl-2 | ~4[1] |
| HeLa | ~4[1] | |
| U-2-OS | ~4[1] | |
| Sunitinib | K-562 | 3.5[3] |
| Renca | ~5[4] | |
| 786-O | ~10[4] | |
| Sorafenib | HepG2 | 8[5] |
| Huh7 | 10[5] | |
| U-2 OS | ~10-20[6][7] | |
| Dasatinib | T24 | ~5[5] |
| T24R2 | ~2.5[5] | |
| NCI-H1975 | ~10-20[8] | |
| Staurosporine | U-937 | ~0.5-1[9] |
| HCEC | 0.2[10] |
Note on this compound Data: Specific quantitative data for this compound in caspase activity and mitochondrial membrane potential assays is limited in publicly available literature. Given that Sunitinib is structurally and mechanistically very similar to this compound, inducing apoptosis through lysosomal destabilization, data from Sunitinib is used as a surrogate in the following tables to provide a relevant comparison. This is a recognized data gap, and researchers are encouraged to generate direct comparative data for this compound.
Table 2: Comparative Efficacy in Caspase-3/7 Activation. This table compares the ability of the compounds to activate executioner caspases, a hallmark of apoptosis.
| Compound | Cell Line | Treatment | Fold Change in Caspase-3/7 Activity (vs. Control) |
| Sunitinib (as surrogate for this compound) | HL60 | 6 µM for 48h | ~3.5[4] |
| KG-1 | 6 µM for 48h | ~2.5[4] | |
| Sorafenib | U-2 OS | 10-20 µM for 48h | Significant increase[7] |
| Dasatinib | NCI-H1975 | 10-20 µM | Significant increase in cleaved caspase-3[8] |
| Staurosporine | MC3T3E-1 | Not Specified | Significant increase[1] |
Table 3: Comparative Effect on Mitochondrial Membrane Potential (ΔΨm). This table illustrates the compound's ability to disrupt the mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway.
| Compound | Cell Line | Treatment | Observation |
| Sunitinib (as surrogate for this compound) | Medulloblastoma | 2.5 µM for 24h | Upregulation of Bak and Bim[10] |
| Sorafenib | U-2 OS | 10-20 µM for 48h | Significant decrease in ΔΨm[7] |
| Dasatinib | CLL | Not Specified | Increased percentage of cells with low ΔΨm[11] |
| Staurosporine | Various | Widely reported | Induces loss of ΔΨm[9][12] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, we provide the following diagrams created using the DOT language.
Figure 1: this compound-induced apoptosis signaling pathway.
Figure 2: Experimental workflow for secondary apoptosis assays.
Experimental Protocols
Western Blotting for Apoptosis Markers
Objective: To detect the cleavage of key apoptosis-related proteins, such as Caspase-3 and PARP, and changes in the expression of Bcl-2 family proteins.
Methodology:
-
Cell Lysis: After treatment with the respective compounds, harvest both adherent and floating cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto a 4-20% Tris-glycine gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved Caspase-3, cleaved PARP, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Caspase-3/7 Activity Assay
Objective: To quantify the activity of executioner caspases-3 and -7 in cell lysates.
Methodology:
-
Cell Lysis: Following treatment, lyse the cells using the lysis buffer provided in a commercial caspase activity assay kit.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays) and the assay buffer.[13][14]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence with excitation at ~380 nm and emission at ~460 nm (for fluorometric assays) using a microplate reader.[13][14]
-
Analysis: Calculate the fold change in caspase activity relative to the vehicle-treated control.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
Objective: To measure the disruption of the mitochondrial membrane potential, an early indicator of apoptosis.
Methodology:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the desired concentrations of the compounds for the indicated time. Include a positive control such as CCCP (50 µM for 30 minutes) to induce mitochondrial depolarization.
-
JC-1 Staining: Remove the treatment media and add JC-1 staining solution (typically 1-10 µM in culture medium) to each well.[9]
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Washing: Gently wash the cells with assay buffer to remove excess JC-1 dye.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader. Measure the red fluorescence of J-aggregates (healthy cells) at Ex/Em ~585/590 nm and the green fluorescence of JC-1 monomers (apoptotic cells) at Ex/Em ~514/529 nm.[15]
-
Analysis: Calculate the ratio of red to green fluorescence for each sample. A decrease in this ratio indicates mitochondrial membrane depolarization. The results can also be visualized using fluorescence microscopy.[15]
References
- 1. Sunitinib and this compound inhibit acid sphingomyelinase, destabilize lysosomes, and inhibit multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sunitinib induces apoptosis and growth arrest of medulloblastoma tumor cells by inhibiting STAT3 and AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sunitinib Inhibits Breast Cancer Cell Proliferation by Inducing Apoptosis, Cell-cycle Arrest and DNA Repair While Inhibiting NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Sunitinib induces apoptosis and growth arrest of medulloblastoma tumor cells by inhibiting STAT3 and AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
Validating the Lysosomal-Targeting Activity of SU11652: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SU11652's lysosomal-targeting activity against other alternatives, supported by experimental data and detailed protocols.
This compound, a multi-targeted receptor tyrosine kinase inhibitor, has been identified as a potent compound that induces cell death through a lysosome-dependent mechanism.[1][2] This guide delves into the specifics of its lysosomal-targeting activity, offering a comparative analysis with other known lysosomotropic agents and outlining the experimental procedures required to validate these effects.
Comparative Analysis of Lysosome-Targeting Agents
The efficacy of this compound as a lysosome-targeting agent can be understood by comparing its mechanism and effects with other well-known compounds. Sunitinib, a structurally similar anticancer drug, also exhibits lysosome-dependent cytotoxic activity, though with significantly lower efficacy.[1][2] Other compounds, such as chloroquine and hydroxychloroquine, are known to inhibit lysosomal acidification, which impacts a wide range of cellular processes including autophagy.[3]
| Feature | This compound | Sunitinib | Chloroquine/Hydroxychloroquine |
| Primary Mechanism | Accumulates in lysosomes, inhibits acid sphingomyelinase, destabilizes lysosomal membrane.[1][2] | Similar to this compound, but with lower efficacy.[1][2] | Inhibits lysosomal acidification.[3] |
| Cellular Effects | Disturbs lysosomal pH and ultrastructure, leading to leakage of lysosomal proteases (e.g., cathepsins) into the cytosol, inducing cell death.[1][2] | Induces lysosomal membrane permeabilization.[4] | Affects autophagy and vesicular trafficking.[3] |
| Potency | Effective at low micromolar concentrations in various cancer cell lines.[1] | Lower efficacy in inducing lysosome-dependent cytotoxicity compared to this compound.[1][2] | Potency can be limited, and they have other autophagy-independent effects.[5] |
| Therapeutic Potential | Shows potential in treating multidrug-resistant cancers.[1][2] | Used as an antiangiogenic cancer drug.[1] | Investigated as antineoplastic agents, but immunosuppressive effects are a concern.[3] |
Experimental Protocols for Validation
To validate the lysosomal-targeting activity of a compound like this compound, a series of well-established experimental protocols can be employed.
Lysosomal Accumulation Assay
This experiment aims to visualize the colocalization of the compound with lysosomes.
-
Cell Culture: Plate cancer cells (e.g., MCF7, HeLa) on glass coverslips and culture overnight.
-
Treatment: Treat the cells with the test compound (e.g., this compound) at a specified concentration and for a defined period.
-
Lysosomal Staining: In the final hour of treatment, add a lysosome-specific fluorescent probe, such as LysoTracker Red, to the culture medium.
-
Fixation and Mounting: Wash the cells with PBS, fix with paraformaldehyde, and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a confocal microscope to observe the colocalization of the compound's intrinsic fluorescence (if any) or a fluorescently tagged version with the LysoTracker signal.
Lysosomal Membrane Permeabilization (LMP) Assay
This protocol assesses the integrity of the lysosomal membrane after treatment.
-
Cell Culture and Treatment: As described above.
-
Dextran Loading: Pre-load the lysosomes by incubating the cells with a fluorescently labeled dextran (e.g., 10 kDa FITC-dextran) for a period, followed by a chase period in dextran-free medium.[6]
-
Compound Treatment: Treat the dextran-loaded cells with the test compound.
-
Imaging: Acquire images using a fluorescence microscope. In untreated cells, the FITC-dextran will be localized within intact lysosomes, appearing as puncta. Upon LMP, the dextran will diffuse into the cytosol, resulting in a more diffuse fluorescence signal.
Cathepsin Leakage Assay
This method detects the release of lysosomal proteases into the cytosol, a hallmark of LMP.
-
Cell Culture and Treatment: As described above.
-
Immunofluorescence: Fix and permeabilize the cells. Stain for a specific cathepsin (e.g., Cathepsin B or L) using a primary antibody, followed by a fluorescently labeled secondary antibody.
-
Imaging: Use confocal microscopy to observe the localization of the cathepsin. In control cells, the staining will be punctate (within lysosomes). In treated cells, a diffuse cytosolic staining pattern indicates leakage from the lysosomes.[4]
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway affected by this compound and the general workflow for validating lysosomal targeting.
Caption: Mechanism of this compound-induced lysosomal cell death.
Caption: Experimental workflow for validating lysosomal targeting.
References
- 1. Sunitinib and this compound inhibit acid sphingomyelinase, destabilize lysosomes, and inhibit multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mct.aacrjournals.org [mct.aacrjournals.org]
- 3. Lysosome-targeting agents in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the lysosome for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current methods to analyze lysosome morphology, positioning, motility and function - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: SU11652 vs. Sorafenib in Kinase Inhibition
In the landscape of cancer research and drug development, multi-targeted kinase inhibitors play a pivotal role in halting the aberrant signaling pathways that drive tumor growth and proliferation. Among these, SU11652 and sorafenib have emerged as significant compounds, targeting a spectrum of kinases involved in oncogenesis. This guide provides a detailed, data-driven comparison of their kinase inhibitory activities, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating these two molecules.
Kinase Inhibition Profile: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for this compound and sorafenib against a panel of key kinases implicated in cancer progression. This data, gleaned from various in vitro cell-free assays, provides a direct comparison of their inhibitory efficacy.
| Kinase Target | This compound IC50 (nM) | Sorafenib IC50 (nM) |
| FLT3 | ~1.5[1] | 58 - 59[2] |
| c-Kit | 3 - 500[1] | 68[2] |
| VEGFR2 | 3 - 500[1] | 90[2] |
| PDGFRβ | 3 - 500[1] | 57[2] |
| Raf-1 | Not Reported | 6[2] |
| B-Raf | Not Reported | 22[2] |
| VEGFR3 | Not Reported | 20[2] |
Note: The IC50 values for this compound against c-Kit, VEGFR2, and PDGFRβ are presented as a range based on available literature. Variations in experimental conditions can influence these values.
Experimental Methodologies: Unveiling the "How"
The determination of kinase inhibitory activity is paramount for the characterization of compounds like this compound and sorafenib. A common and robust method employed is the in vitro kinase activity assay, which directly measures the phosphorylation of a substrate by a specific kinase in the presence of an inhibitor.
General Protocol for In Vitro Kinase Activity Assay
This protocol outlines a typical workflow for determining the IC50 value of a kinase inhibitor.
1. Reagents and Materials:
- Purified recombinant kinase
- Specific peptide or protein substrate
- Kinase reaction buffer (e.g., Tris-HCl, HEPES)
- ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive methods)
- Magnesium chloride (MgCl₂)
- Test inhibitors (this compound, sorafenib) dissolved in a suitable solvent (e.g., DMSO)
- 96-well plates
- Phosphocellulose paper or other capture membrane (for radioactive assays)
- Scintillation counter or plate reader (depending on the assay format)
2. Assay Procedure:
- Reaction Setup: A master mix is prepared containing the kinase reaction buffer, MgCl₂, and the specific substrate.
- Inhibitor Addition: Serial dilutions of the test inhibitors (this compound and sorafenib) are added to the wells of the 96-well plate. Control wells receive only the solvent.
- Kinase Addition: The purified kinase is added to each well.
- Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. For IC50 determination, a concentration of ATP close to its Km value for the specific kinase is typically used.
- Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period, allowing for substrate phosphorylation.
- Termination of Reaction: The reaction is stopped, often by the addition of a solution containing EDTA or by spotting the reaction mixture onto a capture membrane.
- Detection of Phosphorylation:
- Radioactive Method: The phosphorylated substrate is captured on a phosphocellulose paper, which is then washed to remove unincorporated [γ-³²P]ATP. The radioactivity on the paper, proportional to the kinase activity, is measured using a scintillation counter.
- Non-Radioactive Methods (e.g., HTRF, ELISA): These methods utilize specific antibodies to detect the phosphorylated substrate, with a subsequent signal (e.g., fluorescence, absorbance) measured by a plate reader.
- Data Analysis: The percentage of kinase inhibition for each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To better understand the mechanisms of action of this compound and sorafenib, the following diagrams illustrate their targeted signaling pathways and a generalized workflow for kinase activity assays.
References
Independent Verification of SU11652's Published Findings: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings of SU11652 with alternative multi-targeted receptor tyrosine kinase inhibitors. While direct independent verification of this compound's unique lysosomal-mediated cell death mechanism remains to be broadly published, this document summarizes the initial findings and juxtaposes them with the well-documented preclinical data of established alternatives. All experimental data is presented in structured tables, and detailed methodologies for key experiments are provided to facilitate replication and further investigation.
This compound: Published Findings and Proposed Mechanism of Action
This compound is a multi-targeted receptor tyrosine kinase inhibitor. Initial research published in Molecular Cancer Therapeutics in 2013 presented a novel mechanism of action beyond conventional kinase inhibition. The study reported that this compound induces cancer cell death by inhibiting acid sphingomyelinase, leading to lysosomal destabilization and subsequent leakage of lysosomal proteases into the cytosol.[1] This process is proposed to be independent of apoptosis signaling pathways, suggesting a potential avenue for treating drug-resistant cancers.[1]
The primary targets of this compound through its kinase inhibitory function are reported to be Vascular Endothelial Growth Factor Receptor 1 (VEGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and Platelet-Derived Growth Factor Receptor beta (PDGFRβ).
Comparison with Alternative Multi-Targeted Tyrosine Kinase Inhibitors
To provide context for this compound's published findings, this section compares its preclinical data with that of other well-established multi-targeted tyrosine kinase inhibitors: Sunitinib, Sorafenib, Pazopanib, and Axitinib. It is important to note that while this compound and Sunitinib are structurally similar, the broader body of published, independently verified data is available for the comparator drugs.
Preclinical Efficacy in Cancer Cell Lines
The following table summarizes the in vitro cytotoxic activity of this compound and its alternatives across various cancer cell lines.
| Drug | Cell Line | Cancer Type | IC50 / Effect | Reference |
| This compound | MCF7-Bcl-2 | Breast Cancer | Potent inhibitor of cell viability | [1] |
| HeLa | Cervical Carcinoma | Effective at low micromolar concentrations | [1] | |
| U-2-OS | Osteosarcoma | Effective at low micromolar concentrations | [1] | |
| Du145 | Prostate Carcinoma | Effective at low micromolar concentrations | [1] | |
| Sunitinib | Multiple | Various | Inhibition of VEGFRs, PDGFRs, c-Kit, FLT3, RET, and CSF-1R | [2][3][4] |
| Neuroblastoma | Neuroblastoma | Inhibits tumor cell proliferation | [2] | |
| Sorafenib | Multiple | Various | Inhibits Raf-1, B-Raf, VEGFR-1, -2, -3, PDGFR-β, Flt-3, and c-Kit | [1][5][6] |
| PLC/PRF/5 | Hepatocellular Carcinoma | Induces tumor regression | [1] | |
| Pazopanib | Multiple | Various | Inhibits VEGFR-1, -2, -3, PDGFR-α, -β, and c-kit | [7][8][9][10][11] |
| RCC CAKI-2 | Renal Cell Carcinoma | Inhibits tumor growth | [8] | |
| Axitinib | HK1-LMP1 | Nasopharyngeal Carcinoma | IC50: 1.09 μmol/L | [12] |
| C666-1 | Nasopharyngeal Carcinoma | IC50: 7.26 μmol/L | [12] | |
| U87 | Glioblastoma | Anti-angiogenic effect | [13] |
In Vivo Preclinical Antitumor Activity
The table below outlines the in vivo efficacy of these inhibitors in various preclinical cancer models.
| Drug | Tumor Model | Key Findings | Reference |
| Sunitinib | Neuroblastoma xenografts | Inhibits tumor growth, angiogenesis, and metastasis. | [2] |
| Renal cell carcinoma xenografts | Dose-dependent tumor growth inhibition. | [14] | |
| Sorafenib | Multiple xenograft models (breast, colon, ovarian, etc.) | Broad inhibition of tumor growth. | [1] |
| Hepatocellular carcinoma xenograft (PLC/PRF/5) | Partial tumor regressions. | [6] | |
| Pazopanib | Renal cell carcinoma xenografts (CAKI-2) | Inhibition of tumor growth and angiogenesis. | [8] |
| Pediatric sarcoma xenografts | Induced significant differences in event-free survival. | [9] | |
| Axitinib | Glioblastoma xenografts (U87) | Extended survival and decreased tumor-associated vascularity. | [13] |
| Nasopharyngeal carcinoma xenograft (HK1-LMP1) | Significant tumor growth inhibition. | [12] |
Experimental Protocols
To facilitate independent verification and further research, detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assays
Standard protocols for assessing the effect of compounds on cancer cell lines involve assays that measure cell viability or cytotoxicity.[15][16][17]
General Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, Sunitinib) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Assay: Perform a cell viability assay (e.g., MTT, MTS, or ATP-based assays like CellTiter-Glo) or a cytotoxicity assay (e.g., LDH release or fluorescent dye-based assays) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (absorbance or luminescence) and calculate the half-maximal inhibitory concentration (IC50) values.
Acid Sphingomyelinase (ASM) Activity Assay
This assay measures the enzymatic activity of ASM, a key enzyme in the proposed mechanism of this compound.[18][19][20]
Protocol Outline:
-
Sample Preparation: Prepare cell or tissue lysates in an appropriate buffer.
-
Reaction Initiation: In a 96-well plate, add the sample to a reaction mix containing a specific ASM substrate (e.g., a fluorescent or colorimetric analog of sphingomyelin) at an acidic pH (typically pH 5.0).
-
Incubation: Incubate the plate at 37°C for a defined period to allow the enzymatic reaction to proceed.
-
Signal Detection: Stop the reaction and measure the fluorescent or colorimetric product using a plate reader.
-
Quantification: Calculate the ASM activity based on a standard curve generated with a known amount of the product (e.g., phosphorylcholine).
Lysosomal Stability Assay
This assay is crucial for verifying the lysosomal destabilization effect of this compound.[21][22][23][24]
Acridine Orange Relocation Method:
-
Cell Staining: Incubate live cells with Acridine Orange (AO), a lysosomotropic dye that fluoresces red in intact acidic lysosomes and green in the cytoplasm and nucleus.
-
Compound Treatment: Treat the stained cells with the test compound (this compound) or a vehicle control.
-
Live-Cell Imaging: Monitor the cells using fluorescence microscopy.
-
Analysis: Quantify the change in red and green fluorescence intensity over time. A decrease in red fluorescence and a corresponding increase in green fluorescence indicate lysosomal membrane permeabilization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound and its alternatives, as well as a general workflow for evaluating a novel kinase inhibitor.
Caption: Targeted signaling pathways of this compound and alternatives.
Caption: General experimental workflow for preclinical drug evaluation.
Caption: Proposed lysosomal destabilization pathway of this compound.
Conclusion
The initial findings for this compound suggest a promising and unique mechanism of action involving lysosomal destabilization, which could be advantageous in overcoming certain forms of drug resistance. However, the absence of extensive independent verification in the published literature is a critical consideration for the research community. The provided comparative data for established multi-targeted tyrosine kinase inhibitors, along with detailed experimental protocols, are intended to serve as a valuable resource for researchers seeking to validate and build upon the initial findings of this compound. Further investigation is warranted to confirm the lysosomal-mediated cell death pathway and to fully understand the therapeutic potential of this compound in comparison to other agents in its class.
References
- 1. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling | Semantic Scholar [semanticscholar.org]
- 6. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (Pre-)clinical pharmacology and activity of pazopanib, a novel multikinase angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Modeling of Tumor Growth and Angiogenesis Inhibition to Describe Pazopanib Clinical Effects in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pharmatest.com [pharmatest.com]
- 17. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 18. abcam.com [abcam.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. Acid Sphingomyelinase Activity Assay Kit - Echelon Biosciences [echelon-inc.com]
- 21. Lysosomal Stability Assay [bio-protocol.org]
- 22. Lysosomal Stability Assay [en.bio-protocol.org]
- 23. scielo.br [scielo.br]
- 24. bioivt.com [bioivt.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling SU11652
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of SU11652, a potent receptor tyrosine kinase (RTK) inhibitor. Adherence to these guidelines is critical to ensure personnel safety and maintain a secure laboratory environment.
Immediate Safety and Handling Precautions
This compound is a potent research compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structural similarity to Sunitinib Malate necessitates handling with a high degree of caution. The following personal protective equipment (PPE) and handling procedures are based on the safety guidelines for Sunitinib Malate and are considered best practice for this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards. |
| Skin/Body | Chemical-Resistant Lab Coat or Impervious Clothing | Should be worn over personal clothing. |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Inspect gloves for integrity before each use. Double gloving is recommended. |
| Respiratory | NIOSH-Approved Respirator (e.g., N95 or higher) | Required when handling the solid compound or when aerosolization is possible. Use in a well-ventilated area or under a chemical fume hood. |
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | DO NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Operational Plan: Handling and Storage
Proper operational procedures are essential for minimizing risk during the handling and storage of this compound.
| Aspect | Procedure |
| Receiving | Inspect the package for any signs of damage upon arrival. Open in a designated area, preferably within a chemical fume hood. |
| Storage | Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Recommended storage temperature is typically -20°C for long-term stability. |
| Weighing & Preparation | Conduct all weighing and solution preparation within a chemical fume hood to avoid inhalation of the powder. Use dedicated, clean equipment. |
| Administration (In Vitro) | When adding this compound to cell cultures, use appropriate sterile techniques within a biological safety cabinet. |
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure compliance with regulations.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Liquid Waste (Solutions containing this compound) | Collect in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container for solid waste. |
| Contaminated PPE | Dispose of as hazardous waste in a sealed bag or container. |
Note: All waste disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Experimental Protocols and Visualizations
To provide practical guidance for researchers, the following section outlines a typical experimental workflow for evaluating the effect of this compound on cell viability and illustrates its mechanism of action.
Experimental Workflow: Cell Viability Assay
This workflow describes a common method for assessing the cytotoxic effects of this compound on a cancer cell line.
Caption: Workflow for a cell viability assay with this compound.
Signaling Pathway: Mechanism of Action of this compound
This compound is a multi-targeted receptor tyrosine kinase inhibitor. It exerts its effects by blocking the phosphorylation of key receptors involved in cell proliferation, survival, and angiogenesis. This diagram illustrates the primary signaling pathways inhibited by this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
